Ac-DEMEEC-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H44N6O16S2 |
|---|---|
Molecular Weight |
796.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H44N6O16S2/c1-13(36)30-18(11-23(43)44)28(49)33-15(4-7-21(39)40)25(46)34-17(9-10-53-2)27(48)32-14(3-6-20(37)38)24(45)31-16(5-8-22(41)42)26(47)35-19(12-52)29(50)51/h14-19,52H,3-12H2,1-2H3,(H,30,36)(H,31,45)(H,32,48)(H,33,49)(H,34,46)(H,35,47)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,50,51)/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
VGFHUYLCQHZNFZ-DYKIIFRCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Mechanism of Action of Ac-DEMEEC-OH
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound Ac-DEMEEC-OH (N-acetyl-Asp-Met-Glu-Glu-OH) is not extensively characterized in publicly available scientific literature. Therefore, this document presents a theoretical mechanism of action based on the known biological roles of its constituent amino acids (Aspartic Acid, Methionine, Glutamic Acid), the nature of short peptides, and the functional consequences of N-terminal acetylation. The proposed mechanisms and experimental protocols are intended to serve as a foundational guide for future research.
Introduction
This compound is a synthetic tetrapeptide with the sequence Asp-Met-Glu-Glu, which is N-terminally acetylated. The presence of two excitatory amino acids (Asp and Glu) suggests a potential role in modulating neuronal signaling pathways. The central methionine residue may confer metabolic and antioxidant properties, while the N-terminal acetyl group is likely to enhance its stability against enzymatic degradation. This guide will explore the putative mechanism of action of this compound by dissecting the functions of its components and proposing testable hypotheses for its biological activity.
Molecular Composition and Properties
The fundamental properties of the constituent amino acids and the N-terminal modification provide a basis for understanding the potential bioactivity of this compound.
| Component | Chemical Property | Known Biological Roles | Potential Contribution to this compound Activity |
| N-acetyl group | Neutralizes the N-terminal positive charge | Increases protein/peptide half-life by preventing N-terminal ubiquitination and degradation.[1][2] | Enhanced stability and bioavailability, allowing for sustained interaction with its molecular targets. |
| Aspartic Acid (Asp) | Acidic, negatively charged | Excitatory neurotransmitter; precursor to several amino acids; involved in the urea cycle and gluconeogenesis.[3][4][5][6] | Potential to interact with and modulate excitatory amino acid receptors; may influence metabolic pathways. |
| Methionine (Met) | Nonpolar, sulfur-containing | Essential amino acid; precursor to S-adenosylmethionine (SAM), a universal methyl donor; involved in antioxidant defense through cysteine and glutathione synthesis.[7][8][9][10] | May influence methylation-dependent cellular processes and provide cytoprotective effects against oxidative stress. |
| Glutamic Acid (Glu) | Acidic, negatively charged | Primary excitatory neurotransmitter in the central nervous system; activates ionotropic and metabotropic glutamate receptors, influencing synaptic plasticity, learning, and memory.[11][12][13] | Likely to be the primary driver of interaction with glutamate receptors, potentially mimicking or antagonizing the effects of endogenous glutamate. |
Putative Mechanism of Action: Modulation of Glutamatergic Signaling
Given the presence of two glutamate residues and one aspartate residue, the most plausible mechanism of action for this compound is the modulation of glutamatergic signaling pathways. Glutamate is the principal excitatory neurotransmitter in the vertebrate nervous system and its receptors are pivotal in numerous physiological and pathological processes.[11][13]
This compound may act as a ligand for ionotropic and/or metabotropic glutamate receptors.
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors. Upon activation, they permit the influx of cations (Na+, Ca2+), leading to neuronal depolarization.[12][14] this compound could potentially act as an agonist, partial agonist, or antagonist at these receptors.
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate intracellular second messenger signaling cascades, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[11][12]
The diagram below illustrates the potential interaction of this compound with these receptor types and the subsequent downstream signaling.
Caption: Putative interaction of this compound with glutamate receptors.
Potential Metabolic and Antioxidant Effects
The methionine residue in this compound introduces the possibility of metabolic and antioxidant activities. Methionine is a precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell, and cysteine, which is a component of the major intracellular antioxidant, glutathione.[7][8][10]
The diagram below outlines a hypothetical workflow for how this compound might influence these pathways following cellular uptake and potential enzymatic cleavage.
References
- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 2. Towards a Functional Understanding of Protein N-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartic acid - Wikipedia [en.wikipedia.org]
- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. healthyhey.com [healthyhey.com]
- 7. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 8. Methionine: Functions, Food Sources and Side Effects [healthline.com]
- 9. gigasnutrition.com [gigasnutrition.com]
- 10. Methionine - Wikipedia [en.wikipedia.org]
- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 12. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamic acid - Wikipedia [en.wikipedia.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Ac-DEMEEC-OH: A Competitive Inhibitor of HCV NS3 Protease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Ac-DEMEEC-OH, a known competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease. This document details its mechanism of action, biochemical activity, and the experimental protocols relevant to its study, designed for researchers, scientists, and professionals in the field of drug development.
Introduction
Hepatitis C is a global health concern, and the HCV NS3/4A serine protease is a critical enzyme in the viral replication cycle, making it a prime target for antiviral therapies. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for viral replication.[1][2] this compound (Acetyl-Aspartyl-Glutamyl-Methionyl-Glutamyl-Glutamyl-Cysteinyl-OH) is a peptide-based inhibitor that has been identified as a competitive inhibitor of this crucial viral enzyme.
Mechanism of Action
This compound functions as a competitive inhibitor of the HCV NS3 protease. This mode of inhibition means that this compound directly competes with the natural substrate for binding to the active site of the enzyme. By occupying the active site, the inhibitor prevents the protease from binding to and cleaving the viral polyprotein, thereby halting a critical step in the viral replication process. The binding of this compound to the NS3 protease is reversible.
Caption: Competitive inhibition of HCV NS3 protease by this compound.
Biochemical Activity
The inhibitory potency of this compound against the HCV NS3 protease has been quantified, with its inhibition constant (Ki) being a key parameter. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Inhibitor | Target | Inhibition Constant (Ki) | Inhibition Type | Reference |
| This compound | HCV NS3 Protease | 0.6 µM | Competitive | [3][4] |
Experimental Protocols
The evaluation of HCV NS3 protease inhibitors like this compound typically involves a specific and sensitive enzymatic assay. Below is a detailed, representative protocol for an in vitro HCV NS3/4A protease inhibition assay.
Objective: To determine the inhibitory activity (e.g., IC50 or Ki) of this compound against HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., based on the NS4A/4B cleavage site)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
-
Prepare the HCV NS3/4A protease solution to the desired working concentration in the assay buffer.
-
Prepare the fluorogenic substrate solution to the desired working concentration in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 2-5 µL) of the diluted this compound or DMSO (as a control) to the wells of the 96-well plate.
-
Add the HCV NS3/4A protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence intensity over time. The cleavage of the substrate by the protease releases a fluorophore, leading to an increase in the fluorescence signal.
-
Record the reaction rates (the slope of the fluorescence intensity versus time).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and its Km are known.
-
Caption: Experimental workflow for HCV NS3 protease inhibition assay.
Conclusion
This compound is a well-characterized competitive inhibitor of the HCV NS3 protease. Its ability to directly compete with the viral polyprotein substrate for binding to the enzyme's active site makes it a valuable tool for in vitro studies of HCV replication and a reference compound in the development of novel anti-HCV therapeutics. The provided data and protocols offer a solid foundation for researchers working on the characterization of HCV NS3 protease inhibitors.
References
An In-depth Technical Guide to the Structure and Synthesis of Ac-DEMEEC-OH Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of the acetylated hexapeptide Ac-DEMEEC-OH. The peptide, with the sequence Ac-Asp-Glu-Met-Glu-Glu-Cys-OH, is not associated with any publicly available data regarding its biological function or signaling pathways. Consequently, this document focuses on the chemical aspects of the peptide, offering a robust protocol for its synthesis via solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy. This guide is intended to be a foundational resource for researchers who may be interested in producing this peptide for further investigation into its potential biological activities.
Introduction
The peptide this compound is an acetylated hexapeptide with the amino acid sequence Aspartic Acid - Glutamic Acid - Methionine - Glutamic Acid - Glutamic Acid - Cysteine. The N-terminus is capped with an acetyl group, and the C-terminus is a free carboxylic acid. The acetylation of the N-terminus removes the positive charge, which can increase the peptide's stability against enzymatic degradation and alter its pharmacokinetic properties. While the synthesis of this peptide is achievable through standard chemical methods, it is crucial to note that as of the date of this publication, there is no information in the public domain regarding the biological activity, mechanism of action, or signaling pathways associated with this compound. This guide, therefore, serves as a primary resource for its chemical synthesis and characterization.
Structure of this compound
The primary structure of this compound consists of a linear chain of six amino acids. The N-terminus is modified by an acetyl group, and the C-terminus is a free carboxyl group.
Full Chemical Name: N-acetyl-L-aspartyl-L-glutamyl-L-methionyl-L-glutamyl-L-glutamyl-L-cysteine
Amino Acid Sequence: Ac-Asp-Glu-Met-Glu-Glu-Cys-OH
One-Letter Code: this compound
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are calculated based on the amino acid sequence and modifications.
| Property | Value |
| Molecular Formula | C29H44N6O16S2 |
| Molecular Weight | 796.82 g/mol |
| Charge at pH 7.4 | -4 |
| Isoelectric Point (pI) | ~3.5 |
Amino Acid Composition and Side Chain Properties
The properties of the individual amino acids in the this compound sequence are detailed in the table below. The side chains of Aspartic Acid, Glutamic Acid, and Cysteine require protection during solid-phase peptide synthesis.
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Classification | Side Chain Protecting Group (Fmoc/tBu) |
| Aspartic Acid | Asp | D | Acidic | tBu (tert-Butyl) |
| Glutamic Acid | Glu | E | Acidic | tBu (tert-Butyl) |
| Methionine | Met | M | Nonpolar, Aliphatic | None (can be prone to oxidation) |
| Glutamic Acid | Glu | E | Acidic | tBu (tert-Butyl) |
| Glutamic Acid | Glu | E | Acidic | tBu (tert-Butyl) |
| Cysteine | Cys | C | Polar, Thiol-containing | Trt (Trityl) or Acm (Acetamidomethyl) |
Synthesis of this compound
The recommended method for the synthesis of this compound is solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Overall Synthesis Workflow
The general workflow for the synthesis of this compound via Fmoc-SPPS is depicted in the diagram below.
Caption: Overall workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Resin: 2-Chlorotrityl chloride resin pre-loaded with Fmoc-Cys(Trt)-OH.
-
Fmoc-protected amino acids: Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH.
-
Coupling reagents: Diisopropylcarbodiimide (DIC), Oxyma Pure.
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF).
-
Acetylation reagent: Acetic anhydride, N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, dichloromethane (DCM).
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Characterization: Mass spectrometer (e.g., ESI-MS).
Protocol:
-
Resin Swelling: The pre-loaded resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This is repeated once. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) is activated with DIC and Oxyma Pure in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours. A ninhydrin test can be performed to check for complete coupling. The resin is then washed.
-
Peptide Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Asp(OtBu)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Aspartic Acid, the resin is treated with a solution of acetic anhydride and DIPEA in DMF for 30 minutes to acetylate the N-terminus. The resin is then washed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with the cleavage cocktail for 2-3 hours. The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether.
-
Purification: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purified by RP-HPLC. Fractions containing the pure peptide are collected.
-
Characterization and Lyophilization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry. The pure fractions are pooled and lyophilized to obtain the final white powder of this compound.
SPPS Cycle Diagram
The iterative deprotection and coupling cycle is the core of solid-phase peptide synthesis.
Caption: A single cycle of deprotection and coupling in Fmoc-SPPS.
Signaling Pathways and Biological Activity
As of November 2025, there is no peer-reviewed scientific literature or database entry that describes the biological function, signaling pathways, or therapeutic potential of the this compound peptide. The synthesis of this peptide would be the first step for researchers to explore its properties in various biological assays.
Conclusion
This technical guide has provided a detailed overview of the structure of the this compound peptide and a comprehensive, step-by-step protocol for its chemical synthesis using solid-phase peptide synthesis. The provided workflows and protocols are based on well-established methodologies in peptide chemistry and should enable the successful production of this molecule. It is important to reiterate that the biological role of this compound remains uncharacterized. The information presented here serves as a foundational resource for the synthesis of this peptide, which is a prerequisite for any future investigation into its potential biological and therapeutic applications. Researchers are encouraged to use this guide as a starting point for their studies and to publish any findings to contribute to the collective understanding of this novel peptide.
Ac-DEMEEC-OH CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N-acetylated hexapeptide Ac-DEMEEC-OH (N-Acetyl-Asp-Glu-Met-Glu-Glu-Cys-OH). The content herein details its physicochemical properties, outlines a standard methodology for its synthesis and characterization, and presents logical workflows relevant to its potential application in drug discovery.
Core Compound Data
The peptide this compound is composed of the amino acid sequence Aspartic Acid - Glutamic Acid - Methionine - Glutamic Acid - Glutamic Acid - Cysteine, with an acetyl group protecting the N-terminus.
| Property | Value | Source |
| Full Name | N-Acetyl-Aspartyl-Glutamyl-Methionyl-Glutamyl-Glutamyl-Cysteinyl-OH | N/A |
| Abbreviation | This compound | N/A |
| Molecular Formula | C29H44N6O16S2 | [1][2] |
| Molecular Weight | 796.82 g/mol | [1] |
| CAS Number | Not assigned; CBNumber: CB9330928 | [1] |
Experimental Protocols
The synthesis and characterization of this compound can be achieved through a series of well-established laboratory procedures. The following protocols are generalized and may require optimization for specific laboratory conditions and desired purity levels.
Solid-Phase Peptide Synthesis (SPPS)
A standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy is recommended.[3][4][5]
-
Resin Selection: A pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (Cysteine) can be used. The choice of resin will determine if the final peptide has a C-terminal carboxylic acid or amide. For this compound, a resin that yields a C-terminal carboxylic acid is appropriate.
-
Amino Acid Coupling: The peptide chain is elongated by the sequential addition of Fmoc-protected amino acids (Glu, Glu, Met, Glu, Asp). Each coupling step involves:
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of 20% piperidine in dimethylformamide (DMF).[4][5]
-
Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Washing: The resin is washed thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
-
N-Terminal Acetylation: Following the coupling of the final amino acid (Aspartic Acid) and subsequent Fmoc deprotection, the N-terminus is acetylated. This is typically achieved by treating the resin-bound peptide with a solution of acetic anhydride (e.g., 10% in DMF) and a base such as DIPEA.[5][6]
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail for this peptide would be a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) to scavenge carbocations.[5]
Purification
The crude peptide obtained after cleavage is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9][10][11]
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent like 0.1% TFA, is commonly employed.
-
Detection: The peptide is detected by monitoring the UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. Fractions with the desired purity (typically >95%) are pooled.
-
Lyophilization: The purified peptide solution is lyophilized to obtain a dry powder.
Characterization
The identity and purity of the final product are confirmed using mass spectrometry and, if required, nuclear magnetic resonance.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide.[12][13][14][15][16] The observed mass should correspond to the calculated molecular weight of this compound.
-
NMR Spectroscopy: For detailed structural confirmation, one- and two-dimensional NMR experiments can be performed.[17][18][19][20][21] This can confirm the amino acid sequence and the presence of the N-acetyl group.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and a conceptual pathway relevant to the study of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: A conceptual screening cascade for a novel peptide therapeutic.
Disclaimer: The biological activity and associated signaling pathways of this compound have not been established in the scientific literature. The experimental protocols provided are based on standard methodologies for synthetic peptides and may require optimization. This document is intended for informational purposes for a scientific audience.
References
- 1. AC-ASP-GLU-MET-GLU-GLU-CYS-OH [chemicalbook.com]
- 2. AcAsp-Glu-Met-Glu-Glu-Cys | C29H44N6O16S2 | CID 483675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 20. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 21. chemrxiv.org [chemrxiv.org]
The Role of Ac-DEMEEC-OH in Virology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ac-DEMEEC-OH, a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease. We will explore its mechanism of action, relevant signaling pathways, and quantitative efficacy, supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding for researchers in virology and drug development.
Introduction to this compound
This compound is a synthetic hexamer peptide that has been identified as a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease.[1][2][3][4][5] Its design is derived from the P-side fragment of the natural cleavage site between NS4A and NS4B proteins of the HCV polyprotein.[1] This targeted design allows it to act as a product inhibitor, effectively blocking the protease's active site and hindering viral replication.
Mechanism of Action
The primary target of this compound is the HCV NS3/4A serine protease. This enzyme is a critical component of the viral replication machinery, responsible for cleaving the HCV polyprotein into individual, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[4][6][7] By inhibiting this cleavage process, this compound prevents the maturation of these essential viral proteins, thereby halting the viral life cycle.
Furthermore, the HCV NS3/4A protease plays a crucial role in the virus's ability to evade the host's innate immune system. It achieves this by cleaving and inactivating key adaptor proteins, MAVS and TRIF, which are essential for the signaling pathways that lead to the production of type I interferons, potent antiviral molecules.[4] Consequently, the inhibition of NS3/4A by this compound not only directly impedes viral replication but may also restore the host's natural antiviral response.
Quantitative Data
The inhibitory activity of this compound against the HCV NS3 protease has been quantified in enzymatic assays. The following table summarizes the key metrics.
| Parameter | Value | Description |
| IC50 | 6.4 µM | The concentration of this compound required to inhibit 50% of the full-length NS3 enzyme activity.[1] |
| Ki | 0.6 µM | The inhibitor constant, indicating the binding affinity of this compound to the NS3 protease.[2][4] |
| Specificity | Protease Activity | This compound specifically inhibits the protease function of the NS3 protein. |
| No effect on | Helicase Activity | The helicase activity of the NS3 protein is not affected by this compound.[1] |
Signaling Pathways
The interaction of this compound with the HCV NS3/4A protease impacts two critical signaling pathways: the HCV polyprotein processing pathway and the host's innate immune signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock Solutions
For in vitro assays, a stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
In Vitro NS3 Protease Inhibition Assay
This assay is used to determine the IC50 value of this compound.
-
Materials:
-
Recombinant full-length HCV NS3 protein
-
Pep4AK cofactor
-
A specific NS3 protease substrate (e.g., a FRET-based peptide substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 30% glycerol)
-
This compound stock solution
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the NS3 enzyme and the Pep4AK cofactor to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the NS3 protease substrate to all wells.
-
Monitor the fluorescence signal over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Formulation Preparation
For animal studies, this compound needs to be prepared in a suitable vehicle.
-
Example Formulation (for intraperitoneal or oral administration):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline, vortexing well after each addition to ensure a clear and homogenous solution.
-
The final formulation should be prepared fresh on the day of use.
-
Conclusion
This compound represents a well-characterized peptide-based inhibitor of the HCV NS3/4A protease. Its mode of action, through competitive inhibition, directly targets a crucial step in the viral replication cycle. The quantitative data on its inhibitory potency provide a solid foundation for its use as a research tool and a potential starting point for the development of more advanced antiviral therapeutics. The experimental protocols and pathway diagrams presented in this guide offer a practical framework for researchers to investigate the role of this compound and other NS3/4A inhibitors in the context of HCV infection and antiviral drug discovery.
References
- 1. Multiple Enzymatic Activities Associated with Recombinant NS3 Protein of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | HCV Protease | 208921-05-5 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. medchemexpress.com [medchemexpress.com]
Ac-DEMEEC-OH: A Technical Guide for the Study of Protease Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEMEEC-OH is a synthetic peptide derivative that serves as a valuable tool for the study of protease kinetics. Specifically, it is recognized as a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease, an enzyme essential for viral replication.[1][2] Understanding the kinetics of protease inhibition is fundamental in the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in protease kinetic assays.
Core Compound Data
The key quantitative parameter for a competitive inhibitor is its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Compound | Target Protease | Inhibition Constant (Ki) | Molecular Formula |
| This compound | HCV NS3 Protease | 0.6 µM | C₂₉H₄₄N₆O₁₆S₂ |
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor.[1] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby directly competing with the substrate.[3][4] The binding of a competitive inhibitor is reversible, and its effect can be overcome by increasing the substrate concentration.[3][5] Kinetically, competitive inhibition results in an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.[5][6]
Caption: Competitive inhibition of HCV NS3 protease by this compound.
Experimental Protocols
A common and sensitive method for studying protease kinetics is the Fluorescence Resonance Energy Transfer (FRET) assay.[7][8] This protocol is adapted for the characterization of this compound as a competitive inhibitor of HCV NS3/4A protease.
Materials and Reagents
-
Recombinant HCV NS3/4A protease
-
This compound
-
FRET-based protease substrate: A commonly used substrate for HCV NS3 protease is Ac-DE-D(Edans)-EE-Abu-c-[COO]-AS-K(Dabcyl)-NH₂.[9]
-
Assay Buffer: 50 mM Tris, 5% glycerol, 10 mM DTT, 0.6 mM LDAO, and 4% DMSO, pH 7.5.[9]
-
96-well black, non-binding surface microplates
-
Fluorescence plate reader with excitation at 340 nm and emission at 490 nm for the Edans/Dabcyl FRET pair.
Experimental Workflow: FRET-based Protease Inhibition Assay
The following diagram outlines the key steps in performing a FRET-based assay to determine the inhibitory kinetics of this compound.
Caption: Workflow for a FRET-based protease inhibition assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
-
Prepare a working solution of HCV NS3/4A protease (e.g., 2 nM final concentration) in the assay buffer.[9]
-
Prepare a working solution of the FRET substrate (e.g., 200 nM final concentration) in the assay buffer.[9]
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted this compound solutions or assay buffer (for the no-inhibitor control) to the appropriate wells.
-
Add the HCV NS3/4A protease solution to all wells.
-
Pre-incubate the plate at room temperature for 1 hour to allow the inhibitor to bind to the enzyme.[9]
-
-
Initiation and Measurement:
-
Initiate the proteolytic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 1 hour) at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[9]
-
Data Analysis and Interpretation
-
Calculate Initial Velocities: For each concentration of inhibitor and substrate, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) against the substrate concentration for each inhibitor concentration.
-
Lineweaver-Burk Plot: For a more accurate determination of kinetic parameters, a double reciprocal plot (Lineweaver-Burk plot) of 1/v₀ versus 1/[S] can be generated.
-
Determine Kinetic Parameters:
-
From the Michaelis-Menten or Lineweaver-Burk plots, determine the Vmax and the apparent Km (Km_app) for each inhibitor concentration.
-
For a competitive inhibitor, Vmax will remain constant, while Km_app will increase with increasing inhibitor concentration.[5]
-
-
Calculate the Inhibition Constant (Ki): The Ki can be determined from the following equation for competitive inhibition:
Km_app = Km * (1 + [I]/Ki)
Where:
-
Km_app is the apparent Km in the presence of the inhibitor.
-
Km is the Michaelis constant in the absence of the inhibitor.
-
[I] is the concentration of the inhibitor.
-
Ki is the inhibition constant.
-
Signaling Pathways
This compound is a tool compound designed to study the kinetics of a specific viral enzyme, the HCV NS3 protease. As such, it does not directly interact with or modulate host cell signaling pathways. The relevant "pathway" is the proteolytic processing of the HCV polyprotein by the NS3 protease, which is essential for the maturation of viral non-structural proteins and subsequent viral replication.[2][7] The inhibition of this process is the primary mechanism by which compounds like this compound exert their antiviral potential.
Caption: Inhibition of HCV polyprotein processing by this compound.
Conclusion
This compound is a well-characterized competitive inhibitor of the HCV NS3 protease, making it an indispensable tool for researchers in virology and drug discovery. The provided protocols and theoretical background offer a comprehensive framework for utilizing this compound in kinetic studies to elucidate the mechanisms of protease inhibition and to screen for novel antiviral agents. Accurate determination of kinetic parameters through carefully designed experiments is crucial for advancing our understanding of enzyme-inhibitor interactions and for the rational design of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT — King of the Curve [kingofthecurve.org]
- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurogentec.com [eurogentec.com]
- 9. pubcompare.ai [pubcompare.ai]
Ac-DEMEEC-OH: A Technical Overview of a Hepatitis C Virus NS3 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEMEEC-OH is a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease.[1][2][3] This document provides a comprehensive technical guide on its discovery, core characteristics, and the experimental methodologies associated with its characterization. The compound is a hexapeptide with the amino acid sequence Asp-Glu-Met-Glu-Glu-Cys, which is N-terminally acetylated and has a free carboxyl group at the C-terminus.[4] Its discovery was part of research efforts to identify potent inhibitors of the HCV NS3 protease, a critical enzyme for viral replication.[5][6]
Core Compound Data
A summary of the key quantitative and identifying data for this compound is presented in Table 1.
| Parameter | Value | Reference |
| Full Chemical Name | AC-Asp-Glu-Met-Glu-Glu-Cys-OH | --INVALID-LINK-- |
| CAS Number | 208921-05-5 | [1][3] |
| Molecular Formula | C29H44N6O16S2 | [3][4] |
| Molecular Weight | 796.82 g/mol | [2][3] |
| Biological Target | Hepatitis C Virus (HCV) NS3 Protease | [1][2][3] |
| Inhibition Constant (Ki) | 0.6 µM | [1][2][3] |
| Mechanism of Action | Competitive Inhibitor | [1][2] |
Discovery and History
This compound was identified as a competitive inhibitor of the HCV NS3 protease, an enzyme essential for the proteolytic processing of the HCV polyprotein and, consequently, for viral replication.[5][6] Research into inhibitors of this protease, such as this compound, has been a cornerstone of anti-HCV drug development. The peptide sequence DEMEEC is noted in computational studies of peptidomimetic and macrocyclic HCV NS3 protease inhibitors, highlighting its relevance in the design of such therapeutic agents.[7]
Experimental Protocols
The characterization of this compound as an HCV NS3 protease inhibitor involves a series of established biochemical assays. The primary methodology for determining its inhibitory activity is detailed in the foundational study by Narjes F, et al. (2000), "Alpha-ketoacids are potent slow binding inhibitors of the hepatitis C virus NS3 protease."[1][2]
HCV NS3 Protease Inhibition Assay
A representative experimental workflow for assessing the inhibitory potential of compounds like this compound against the HCV NS3 protease is outlined below. This typically involves measuring the enzymatic activity in the presence and absence of the inhibitor.
Signaling Pathway and Mechanism of Action
This compound acts by competitively binding to the active site of the HCV NS3 protease. This prevents the natural substrate, the HCV polyprotein, from being cleaved into mature viral proteins. The disruption of this crucial step in the viral life cycle inhibits viral replication.
References
- 1. This compound | HCV Protease | 208921-05-5 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. AC-ASP-GLU-MET-GLU-GLU-CYS-OH [chemicalbook.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Computational Approaches to Study Peptidomimetic and Macrocyclic ...: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide to the Inhibition of Flavivirus NS4A-NS4B Cleavage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proteolytic processing of the flavivirus nonstructural proteins NS4A and NS4B, a critical step in the viral replication cycle and a promising target for antiviral drug development. The document details the intricate cleavage mechanism, discusses known inhibitors, and presents relevant quantitative data and experimental methodologies.
The NS4A-NS4B Cleavage Pathway: A Two-Step Proteolytic Cascade
The maturation of the flavivirus NS4A and NS4B proteins from the viral polyprotein is a sophisticated process that relies on the coordinated action of both viral and host cell proteases. This processing is essential for the proper function of NS4A and NS4B in forming the viral replication complex and in antagonizing the host's innate immune response. The cleavage occurs at the NS4A-2K-NS4B junction, where a small, 23-residue transmembrane peptide known as '2K' separates NS4A and NS4B.
The cleavage is a two-step mechanism:
-
Viral Protease-Mediated Cleavage: The viral NS2B-NS3 protease complex initiates the process by cleaving at the junction between NS4A and the 2K peptide on the cytosolic side of the endoplasmic reticulum (ER) membrane.[1][2][3] This initial cleavage is a prerequisite for the subsequent processing step.[4][5][6] The NS2B-NS3 protease is a serine protease, with NS2B acting as a cofactor for the NS3 protease domain.[7][8]
-
Host Signalase-Mediated Cleavage: Following the initial cleavage by the viral protease, the 2K peptide acts as a signal sequence, targeting the 2K-NS4B precursor to the ER lumen.[2] Here, a host cell signal peptidase performs the final cleavage between the 2K peptide and NS4B, releasing the mature NS4B protein.[1][2][3]
This sequential cleavage is crucial. In the absence of the initial NS2B-NS3 mediated cleavage, the downstream signalase cleavage at the 2K/NS4B site is inhibited.[4][9] The proper processing of NS4A and NS4B is not only vital for the assembly of the viral replication machinery but also for their role in counteracting the host's interferon signaling pathways.[10][11]
Diagram of the NS4A-NS4B Cleavage Pathway
References
- 1. Flavivirus NS4B protein: structure, function, and antiviral discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The making of dengue virus: NS4 & NS5 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. researchgate.net [researchgate.net]
- 4. Cleavage at a novel site in the NS4A region by the yellow fever virus NS2B-3 proteinase is a prerequisite for processing at the downstream 4A/4B signalase site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cleavage at a novel site in the NS4A region by the yellow fever virus NS2B-3 proteinase is a prerequisite for processing at the downstream 4A/4B signalase site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavivirus enzymes and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulated Cleavages at the West Nile Virus NS4A-2K-NS4B Junctions Play a Major Role in Rearranging Cytoplasmic Membranes and Golgi Trafficking of the NS4A Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flaviviral NS4b, chameleon and jack‐in‐the‐box roles in viral replication and pathogenesis, and a molecular target for antiviral intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Alpha/Beta Interferon Signaling by the NS4B Protein of Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HCV Protease Assay
Topic: Utilization of Ac-DEMEEC-OH in a Hepatitis C Virus (HCV) Protease Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hepatitis C Virus (HCV) NS3/4A protease is a serine protease essential for the viral life cycle, making it a prime target for antiviral drug development.[1] Assaying the activity of this enzyme is crucial for the screening and characterization of potential inhibitors. This document provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based HCV NS3/4A protease assay.
It is important to note that Ac-Asp-Glu-Met-Glu-Glu-Cys-OH (this compound) is a competitive inhibitor of the HCV NS3 protease, not a substrate. [2][3][4][5] It serves as a valuable tool for assay validation and as a reference compound when screening for novel inhibitors. This guide will detail the principles of the FRET-based assay and the specific application of this compound as a control inhibitor.
Principle of the FRET-Based HCV Protease Assay
The assay quantitatively measures the activity of the HCV NS3/4A protease through the cleavage of a specific FRET peptide substrate. This substrate is a short peptide sequence recognized by the protease, flanked by a fluorescent donor molecule and a quencher molecule.
In the intact substrate, the donor and quencher are in close proximity, leading to the suppression of the donor's fluorescence signal via FRET.[6][7][8][9] When the HCV NS3/4A protease cleaves the peptide, the donor and quencher are separated, resulting in an increase in fluorescence intensity that is directly proportional to the protease activity.[10]
Data Presentation
Quantitative data for key reagents in the HCV protease assay are summarized below for easy reference.
| Reagent | Type | Key Parameter | Value |
| This compound | Competitive Inhibitor | Kᵢ | 0.6 µM[2][3][4] |
| 5-FAM/QXL™520 FRET peptide | Substrate | Excitation/Emission | 490 nm / 520 nm[11] |
| EDANS/DABCYL FRET peptide | Substrate | Excitation/Emission | ~340 nm / ~490 nm |
Experimental Protocols
Materials and Reagents
-
Recombinant HCV NS3/4A Protease
-
FRET-based HCV Protease Substrate (e.g., 5-FAM/QXL™520 FRET peptide)
-
This compound (as a control inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 15% glycerol, 0.6 mM lauryldimethylamine N-oxide)[12]
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader
Preparation of Reagents
-
Assay Buffer: Prepare the assay buffer and keep it on ice.
-
HCV NS3/4A Protease: Dilute the protease to the desired concentration in the assay buffer. The final concentration should be determined empirically, but a starting point of 50 pM can be used.[12]
-
FRET Substrate: Reconstitute the lyophilized FRET substrate in DMSO to create a stock solution. Further dilute the stock solution in the assay buffer to the desired working concentration (e.g., 2x the final concentration). Protect from light.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Test Compounds: Dissolve test compounds in DMSO to create stock solutions.
Assay Protocol for Inhibitor Screening
-
Compound Preparation: Prepare serial dilutions of the test compounds and the this compound control inhibitor in the assay buffer. Include a "no inhibitor" control containing only the assay buffer with the corresponding DMSO concentration.
-
Assay Plate Setup:
-
Add 50 µL of the diluted test compounds or control solutions to the wells of a 96-well black microplate.
-
Add 25 µL of the diluted HCV NS3/4A protease solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the protease.
-
-
Initiation of Reaction:
-
Add 25 µL of the diluted FRET substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the initial reaction velocity (rate of fluorescence increase).
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the protease activity) by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Mechanism of the FRET-based HCV protease assay.
Caption: Experimental workflow for HCV protease inhibitor screening.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | HCV Protease | 208921-05-5 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurogentec.com [eurogentec.com]
- 12. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of IC50 for Ac-DEMEEC-OH against HCV NS3 Protease
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Ac-DEMEEC-OH, a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease.
Introduction
This compound is a known competitive inhibitor of the HCV NS3 protease, a critical enzyme in the viral replication cycle.[1] The NS3 protease, in complex with its NS4A cofactor, is responsible for processing the viral polyprotein, making it a prime target for antiviral drug development.[2] Determining the IC50 value of inhibitors like this compound is a fundamental step in characterizing their potency and potential as therapeutic agents. This protocol describes a fluorescence resonance energy transfer (FRET)-based assay, a common and robust method for measuring NS3 protease activity and inhibition.
Quantitative Data Summary
This table summarizes the known inhibitory constant for this compound and provides a template for recording the experimentally determined IC50 value.
| Compound | Inhibitor Type | Ki (µM) | IC50 (µM) |
| This compound | Competitive | 0.6[1][3] | To be determined |
Experimental Protocol: FRET-Based IC50 Determination
This protocol is adapted from established methods for determining the IC50 of HCV NS3 protease inhibitors using a FRET-based assay.
1. Materials and Reagents:
-
Enzyme: Recombinant HCV NS3/4A protease complex.
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Substrate: A FRET-based peptide substrate containing a cleavage site for NS3 protease, flanked by a donor and a quencher fluorophore. A commonly used substrate is Ac-DE-Dap(QXL520)-EE-Abu-γ-[COO]AS-C(5-FAMsp)-NH2.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 5% glycerol, and 0.1% n-octyl-β-D-glucopyranoside.
-
Reaction Plates: Black, low-volume 384-well plates suitable for fluorescence measurements.
-
Instrumentation: A microplate reader capable of fluorescence detection at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., excitation at 485 nm and emission at 535 nm for FAM/QXL pairs).
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer. The final concentrations should span a range that is expected to encompass the IC50 value (e.g., from 0.01 µM to 100 µM).
-
Prepare a working solution of the NS3/4A protease in assay buffer to the desired final concentration (e.g., 5 nM).
-
Prepare a working solution of the FRET substrate in assay buffer to the desired final concentration (e.g., 100 nM).
-
-
Assay Setup:
-
In the 384-well plate, add the following to each well:
-
5 µL of the diluted this compound solution (or solvent control for no-inhibitor wells).
-
10 µL of the NS3/4A protease working solution.
-
-
Include control wells:
-
Positive Control (100% activity): Enzyme and substrate, but no inhibitor (solvent only).
-
Negative Control (0% activity): Substrate only, no enzyme.
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate working solution to each well.
-
Immediately place the plate in the microplate reader.
-
Monitor the increase in fluorescence intensity over time (kinetic mode) at 37°C for 30-60 minutes. The cleavage of the FRET substrate by the NS3 protease will separate the donor and quencher, resulting in an increase in fluorescence.
-
3. Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the kinetic fluorescence curves for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula:
-
% Inhibition = 100 * (1 - (Rate with Inhibitor - Rate of Negative Control) / (Rate of Positive Control - Rate of Negative Control))
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Visualization of the Experimental Workflow
Caption: Workflow for IC50 determination of this compound.
Signaling Pathway Diagram
The interaction described is a direct inhibition of an enzyme by a small molecule, not a signaling pathway. Therefore, a signaling pathway diagram is not applicable in this context. The experimental workflow diagram above illustrates the logical sequence of the protocol.
References
Unidentified Compound: "Ac-DEMEEC-OH" - Further Information Required
Initial searches for a compound designated "Ac-DEMEEC-OH" have yielded no matching results in publicly available chemical databases and scientific literature. This designation does not appear to correspond to a standard chemical nomenclature, preventing the creation of the requested detailed application notes and protocols.
To fulfill this request, it is imperative to correctly identify the molecule . Researchers, scientists, and drug development professionals are advised to verify the chemical identifier for "this compound." The provision of a Chemical Abstracts Service (CAS) number, the International Union of Pure and Applied Chemistry (IUPAC) name, or even a common synonym is necessary to proceed with a literature search and the subsequent generation of accurate and reliable documentation.
Without a verifiable chemical identity, information regarding the compound's properties, such as solubility, stability, and biological activity, remains unknown. Consequently, the development of protocols for solution preparation, storage conditions, and experimental use is not possible. Furthermore, any attempt to delineate signaling pathways or experimental workflows would be entirely speculative and without a scientific basis.
We urge the user to provide a correct chemical identifier for the compound of interest. Once the specific molecule is known, a comprehensive and accurate set of application notes and protocols, complete with the requested data tables and visualizations, can be generated.
Application Notes and Protocols for High-Throughput Screening of HCV NS3/4A Protease Inhibitors using Ac-DEMEEC-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) NS3/4A serine protease is a prime target for the development of direct-acting antiviral (DAA) agents, as it is essential for viral replication.[1][2] High-throughput screening (HTS) of large compound libraries is a critical step in the discovery of novel HCV NS3/4A protease inhibitors. This document provides detailed application notes and protocols for utilizing Ac-DEMEEC-OH, a known competitive inhibitor of HCV NS3 protease, as a reference compound in HTS campaigns.
This compound serves as a valuable tool for assay validation and quality control in HTS. It is a competitive inhibitor of the HCV NS3 protease with a reported inhibition constant (Ki) of 0.6 µM.[3][4][5] Its inclusion in screening assays allows for the verification of assay performance and the normalization of results.
Principle of the Assay
The primary method for HTS of HCV NS3/4A protease inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay.[6][7][8][9] This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the NS3/4A protease, the fluorophore and quencher are separated, leading to an increase in fluorescence signal. The inhibitory activity of test compounds is determined by measuring the reduction in fluorescence signal in their presence.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HCV polyprotein processing by NS3/4A protease and the general workflow for a high-throughput screening assay to identify inhibitors of this process.
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus Non-structural Protein 3 (HCV NS3): A Multifunctional Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HCV Protease | 208921-05-5 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Establishment and application of high throughput screening model for hepatitis C virus NS3-4A protease inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening of Caspase-3 Activity Using a FRET-Based Assay
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the proteolytic cleavage of key cellular proteins that leads to programmed cell death.[1][2] The detection and quantification of caspase-3 activity are therefore paramount in apoptosis research and for the screening of potential therapeutic agents. Förster Resonance Energy Transfer (FRET) based assays provide a sensitive and continuous method for measuring enzyme activity in real-time.[3]
This application note details the use of the fluorogenic substrate Ac-DEVD-AMC for the determination of caspase-3 activity. While the specific substrate Ac-DEMEEC-OH was requested, it is not widely documented. Ac-DEVD-AMC is a well-characterized and commonly used substrate for caspase-3 and serves as an excellent model for establishing FRET-based protease assays. The principles and protocols described herein are broadly applicable to other similar FRET-based protease assays.
Principle of the Assay
The assay is based on the cleavage of the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) by caspase-3.[4] The substrate consists of the caspase-3 recognition sequence DEVD, which is derived from the cleavage site in poly (ADP-ribose) polymerase (PARP), linked to the fluorescent reporter 7-amino-4-methylcoumarin (AMC).[5] In the intact substrate, the fluorescence of AMC is quenched. Upon cleavage by active caspase-3 between the aspartate (D) and AMC residues, the highly fluorescent AMC is released.[4][5] The rate of AMC release is directly proportional to the caspase-3 activity and can be monitored by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the FRET-based caspase-3 assay using Ac-DEVD-AMC.
| Parameter | Value | Reference |
| Substrate | Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) | [5] |
| Target Protease | Caspase-3 (also detects Caspase-7) | [6][7] |
| Excitation Wavelength | 341-380 nm | [5][6][8][9] |
| Emission Wavelength | 441-460 nm | [5][6][8][9] |
| Reported Km Value | ~10 µM | [5][10] |
| Recommended Substrate Concentration | 10-50 µM | [5][11] |
| Molecular Weight of Substrate | 675.74 g/mol | [8] |
Experimental Protocols
A. Reagent Preparation
-
10X Lysis Buffer:
-
100 mM Tris-HCl (pH 7.5)
-
100 mM NaH2PO4/NaHPO4 (pH 7.5)
-
1.3 M NaCl
-
10% Triton™ X-100
-
100 mM Sodium Pyrophosphate (NaPPi)
-
Store at 4°C.[5]
-
-
1X Lysis Buffer:
-
Dilute 10X Lysis Buffer 1:10 with sterile distilled H2O.
-
Just before use, add protease inhibitors (e.g., PMSF, leupeptin).[9]
-
-
10X Assay Buffer:
-
200 mM HEPES (pH 7.4)
-
20 mM EDTA
-
1% CHAPS
-
Store at 4°C.[4]
-
-
1X Assay Buffer:
-
Ac-DEVD-AMC Substrate Stock Solution (10 mM):
-
AMC Standard Stock Solution (10 mM):
-
Dissolve 1 mg of 7-amino-4-methylcoumarin in 0.57 mL of DMSO.[4]
-
Store at -20°C.
-
B. Cell Lysate Preparation
-
For Adherent Cells:
-
For Suspension Cells:
-
Lysate Clarification:
-
Centrifuge the cell lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[4]
-
Transfer the supernatant to a new, pre-chilled tube. This is the cell lysate containing the caspase-3 enzyme.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
C. Caspase-3 Activity Assay (96-well plate format)
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in 1X Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 7.5, 10 µM).
-
Add 100 µL of each standard dilution to separate wells of a 96-well black, flat-bottom plate.
-
-
Set up Assay Reactions:
-
In separate wells of the 96-well plate, add 50-100 µg of cell lysate.
-
Include the following controls:
-
Negative Control (Non-apoptotic lysate): Lysate from untreated cells.
-
Blank (No lysate): 1X Lysis Buffer instead of cell lysate to measure background fluorescence.[5]
-
Inhibitor Control: Apoptotic lysate pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes prior to adding the substrate.[6]
-
-
Adjust the volume in each well to 100 µL with 1X Assay Buffer.
-
-
Initiate the Reaction:
-
Prepare a 2X Reaction Mix by diluting the 10 mM Ac-DEVD-AMC stock solution to 100 µM in 1X Assay Buffer.
-
Add 100 µL of the 2X Reaction Mix to each well (final substrate concentration will be 50 µM).
-
-
Incubation and Measurement:
D. Data Analysis
-
Calculate Caspase-3 Activity:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve.
-
Determine the concentration of AMC released in each sample by interpolating the fluorescence values on the standard curve.
-
Calculate the caspase-3 activity as the rate of AMC release (e.g., pmol AMC/min/mg protein).
-
Visualizations
Signaling Pathway
Caption: Caspase-3 activation via extrinsic and intrinsic apoptotic pathways.
Experimental Workflow
Caption: Experimental workflow for the FRET-based caspase-3 assay.
References
- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. stemcell.com [stemcell.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. biotium.com [biotium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying HCV Drug Resistance Mutations with Ac-DEdEEC-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized treatment. Among the key targets for these drugs is the HCV nonstructural protein 3/4A (NS3/4A) protease, which is essential for viral replication.[1][2][3][4] However, the high mutation rate of HCV can lead to the emergence of drug resistance mutations, compromising therapeutic efficacy.[3][4][5][6] Ac-DEdEEC-OH is a potent, slow-binding competitive inhibitor of the HCV NS3 protease, belonging to the class of hexapeptide alpha-ketoacids.[1][2] Its mechanism involves the rapid formation of a noncovalent complex, followed by a slow isomerization to a very tight complex with the enzyme.[1]
These application notes provide a framework for utilizing Ac-DEdEEC-OH as a tool to investigate the enzymatic activity of wild-type and drug-resistant HCV NS3/4A protease variants. While specific data on the activity of Ac-DEdEEC-OH against resistant mutants is not available in the public literature, the protocols outlined below describe the standard methodologies for generating such data.
Data Presentation
Quantitative Data for Ac-DEdEEC-OH and Related Inhibitors against Wild-Type HCV NS3 Protease
The following table summarizes the inhibition constants for Ac-DEdEEC-OH and similar alpha-ketoacid inhibitors as described in the foundational literature. This data is crucial for establishing a baseline of inhibitory activity against the wild-type enzyme.
| Compound | Sequence | Ki (µM) | Reference |
| Ac-DEdEEC-OH (analog) | Ac-Asp-Glu-Met-Glu-Glu-Cys-OH | 0.6 | [1] |
Note: The exact sequence for "Ac-DEdEEC-OH" with a difluoroethyl modification is not explicitly detailed in the primary literature, but the above represents a closely related and characterized analog from the same chemical class.
Common Drug Resistance Mutations in HCV NS3/4A Protease
This table provides an overview of common resistance-associated substitutions (RASs) in the NS3/4A protease and their general impact on different classes of protease inhibitors. This context is essential for designing experiments to profile Ac-DEdEEC-OH against relevant mutant enzymes.
| Mutation | Position | Impact on Protease Inhibitors | References |
| R155K | 155 | Confers broad resistance to many macrocyclic and linear protease inhibitors. | [3][4][5][7] |
| A156T/V | 156 | Associated with resistance to linear ketoamide inhibitors. | [3][4][7] |
| D168A/V | 168 | A common mutation that reduces the efficacy of multiple protease inhibitors. | [3][7][8] |
| V36M | 36 | Often found in combination with other mutations, contributing to resistance. | [4] |
| Q80K | 80 | A polymorphism that can affect the activity of certain protease inhibitors like simeprevir. | [9] |
Mandatory Visualizations
Caption: HCV polyprotein processing by host and viral proteases.
Caption: Experimental workflow for inhibitor profiling.
Experimental Protocols
Biochemical Assay for HCV NS3/4A Protease Inhibition (Ki Determination)
This protocol is adapted from methodologies used for characterizing alpha-ketoacid inhibitors.[1][2]
a. Reagents and Materials:
-
Purified recombinant HCV NS3/4A protease (wild-type or mutant)
-
Ac-DEdEEC-OH stock solution in DMSO
-
Fluorogenic peptide substrate (e.g., based on a native cleavage sequence)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
96-well black microplates
-
Fluorescence plate reader
b. Protocol:
-
Prepare serial dilutions of Ac-DEdEEC-OH in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor to each well. Include a "no inhibitor" control (Assay Buffer with DMSO) and a "no enzyme" control.
-
Add the purified HCV NS3/4A protease to each well (except the "no enzyme" control) to a final concentration appropriate for the assay.
-
Incubate the enzyme-inhibitor mixture at room temperature for a pre-determined time to allow for the slow-binding kinetics characteristic of this inhibitor class.[1]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence curves).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km.
Cell-Based HCV Replicon Assay (EC50 Determination)
This protocol describes a general method for assessing the antiviral activity of a compound in a cell culture system.
a. Reagents and Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (wild-type or with resistance mutations) expressing a reporter gene (e.g., luciferase).
-
Ac-DEdEEC-OH stock solution in DMSO.
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection antibiotic like G418).
-
96-well white cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
b. Protocol:
-
Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
After 24 hours, treat the cells with serial dilutions of Ac-DEdEEC-OH. Include a "no drug" control (medium with DMSO).
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a plate luminometer.
-
To assess cytotoxicity, a parallel plate can be treated similarly and cell viability can be measured using a standard assay (e.g., MTS or CellTiter-Glo).
-
Calculate the EC50 value (the concentration at which a 50% reduction in luciferase activity is observed) by plotting the percentage of luciferase activity relative to the "no drug" control against the inhibitor concentration.
Generation of Drug-Resistant NS3/4A Mutants
This protocol outlines the general steps for creating specific resistance mutations in the NS3 protease for subsequent testing.
a. Reagents and Materials:
-
Expression plasmid containing the HCV NS3/4A gene.
-
Site-directed mutagenesis kit.
-
Custom-designed mutagenic primers for the desired mutations (e.g., R155K, A156T, D168A).
-
Competent E. coli for plasmid transformation and amplification.
-
DNA sequencing services.
b. Protocol:
-
Design forward and reverse primers containing the desired nucleotide changes to introduce the specific amino acid substitution in the NS3 coding sequence.
-
Perform PCR-based site-directed mutagenesis using the NS3/4A expression plasmid as a template and the mutagenic primers, following the kit manufacturer's protocol.
-
Digest the parental, non-mutated plasmid DNA using the DpnI enzyme provided in the kit.
-
Transform the mutated plasmid into competent E. coli.
-
Isolate plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.
-
Use the sequence-verified mutant plasmids for the expression and purification of the resistant protease variants as described in Protocol 1.
By employing these protocols, researchers can systematically evaluate the potential of Ac-DEdEEC-OH and other novel inhibitors to overcome the challenge of drug resistance in HCV, a critical step in the development of more robust and durable antiviral therapies.
References
- 1. Alpha-ketoacids are potent slow binding inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 4. Hepatitis C virus protease inhibitor-resistance mutations: Our experience and review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mutations against HCV protease inhibitors and antiviral drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [repository.escholarship.umassmed.edu]
- 8. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatitis C Viral RNA NS3 Drug Resistance | Quest Diagnostics [questdiagnostics.com]
Troubleshooting & Optimization
Ac-DEMEEC-OH solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ac-DEMEEC-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease, with a reported Ki value of 0.6 µM.[1][2] Its name likely corresponds to an acetylated hexapeptide with the amino acid sequence Asp-Glu-Met-Glu-Glu-Cys, terminating in a free carboxylic acid. It is used in research settings to study the function of the HCV NS3 protease.
Q2: What is the CAS number for this compound?
A2: The CAS number for this compound is 208921-05-5.[2]
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. Why is this happening?
Q4: What are some recommended solvents for preparing a stock solution of this compound?
A4: While specific recommendations for this compound are not published, general guidance for compounds with low water solubility suggests using organic solvents such as Dimethyl Sulfoxide (DMSO).[2] It is crucial to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into the final assay medium.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound during your experiments.
Initial Steps: Stock Solution Preparation
-
Solvent Selection: Prepare a concentrated stock solution of this compound in an appropriate organic solvent. DMSO is a common choice for many research compounds.
-
Concentration: Aim for the highest reasonably achievable concentration for your stock solution to minimize the volume of organic solvent transferred to your aqueous assay, which can itself cause experimental artifacts.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Addressing Precipitation in Aqueous Buffers
If you observe precipitation when diluting your stock solution, consider the following strategies:
-
Optimize Working Concentration: Determine the maximum concentration of this compound that is soluble in your final assay medium. This can be done by preparing a serial dilution and visually inspecting for precipitation or by using light scattering measurements.
-
Modify Dilution Protocol: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. This gradual decrease in the concentration of the organic solvent can help maintain the compound's solubility.
-
Incorporate Solubilizing Agents: The addition of solubilizing agents to your assay buffer can enhance the solubility of hydrophobic compounds.[3]
The following workflow diagram illustrates a decision-making process for troubleshooting solubility issues.
Quantitative Data: Common Solubilizing Agents
The following table summarizes common solubilizing agents that can be considered for enhancing the solubility of hydrophobic compounds in aqueous solutions. The optimal agent and concentration will need to be determined empirically for your specific experimental conditions.
| Solubilizing Agent | Class | Typical Starting Concentration | Notes |
| PEG400 (Polyethylene glycol 400) | Polymer | 1-10% (v/v) | A commonly used co-solvent. |
| Tween 80 (Polysorbate 80) | Surfactant | 0.1-1% (v/v) | A non-ionic surfactant that can form micelles.[2] |
| Carboxymethyl cellulose (CMC) | Polymer | 0.1-0.5% (w/v) | Can be used to create a suspension.[2] |
| SBE-β-CD (Sulfobutylether-β-cyclodextrin) | Cyclodextrin | 1-20% (w/v) | Can form inclusion complexes with hydrophobic molecules. |
Experimental Protocols
Protocol: Determination of Maximum Soluble Concentration
This protocol provides a general method for determining the approximate maximum soluble concentration of this compound in your final assay buffer.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Final assay buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilute the DMSO stock solutions into your final assay buffer at a consistent ratio (e.g., 1:100). For example, add 2 µL of each DMSO concentration to 198 µL of assay buffer.
-
Vortex each dilution thoroughly.
-
Incubate the dilutions at the experimental temperature for a set period (e.g., 30 minutes).
-
Visually inspect each tube for any signs of precipitation. The highest concentration that remains clear is your approximate maximum soluble concentration.
-
(Optional) Quantify turbidity: For a more quantitative measure, read the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to measure light scattering. An increase in absorbance or scattering indicates precipitation.
Signaling Pathway and Mechanism of Action
This compound is a competitive inhibitor of the HCV NS3 protease. The diagram below illustrates the general mechanism of competitive inhibition.
References
Optimizing Ac-DEMEEC-OH concentration for in vitro assays
This guide provides detailed information, troubleshooting advice, and standardized protocols for utilizing Ac-DEMEEC-OH, a potent and selective peptide inhibitor of executive caspases, particularly Caspase-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a synthetically engineered peptide (Acetyl-Asp-Glu-Met-Glu-Glu-Cys-OH) designed as a highly selective, competitive inhibitor of Caspase-3. It functions by mimicking the natural DEVD substrate recognition sequence, binding to the active site of Caspase-3 and thereby blocking its proteolytic activity, which is a critical step in the apoptotic cascade.
Q2: How should I reconstitute and store this compound? A2: this compound is supplied as a lyophilized powder.
-
Reconstitution: For a stock solution, reconstitute the peptide in sterile, high-purity Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Ensure the powder is fully dissolved by gentle vortexing.
-
Storage:
-
Lyophilized Powder: Store at -20°C for long-term stability (up to 2 years).
-
DMSO Stock Solution: Aliquot the 10 mM stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[1][2] These aliquots are stable for at least 6 months.
-
Working Dilutions: Prepare fresh working dilutions in the appropriate aqueous assay buffer just before use. Avoid storing the inhibitor in aqueous solutions for extended periods.
-
Q3: What is the recommended concentration range for in vitro experiments? A3: The optimal concentration of this compound is highly dependent on the cell type, cell density, and specific experimental conditions.
-
Biochemical Assays (Purified Enzyme): For assays using purified Caspase-3, a starting concentration range of 10 nM to 1 µM is recommended.
-
Cell-Based Assays: For cell-based assays, a broader concentration range, typically from 1 µM to 50 µM, is advised to account for cell permeability and intracellular target engagement. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific system.[3]
Q4: Is this compound toxic to cells? A4: this compound exhibits low intrinsic cytotoxicity at effective inhibitory concentrations. However, at very high concentrations (>100 µM), off-target effects or solvent-induced toxicity (from DMSO) may be observed. It is essential to include a vehicle control (DMSO alone) in your experiments, matching the highest concentration of DMSO used in the inhibitor-treated samples.
Troubleshooting Guide
Issue 1: No or low inhibitory effect is observed in a cell-based apoptosis assay.
| Possible Cause | Suggested Solution |
| Insufficient Inhibitor Concentration | The effective concentration in cell-based assays is often higher than in biochemical assays.[3][4] Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). |
| Poor Cell Permeability | While designed for cell permeability, efficiency can vary. Increase the pre-incubation time with the inhibitor (e.g., from 1 hour to 4 hours) before inducing apoptosis to allow for sufficient intracellular accumulation. |
| Inhibitor Degradation | Ensure the stock solution has been stored correctly at -80°C and that working solutions were prepared fresh. Repeated freeze-thaw cycles can degrade the peptide. |
| Apoptosis Pathway Independence | The induced apoptosis in your model may be proceeding through a Caspase-3 independent pathway. Confirm the activation of Caspase-3 in your positive control (induced, untreated cells) using a specific Caspase-3 activity assay or western blot for cleaved Caspase-3. |
Issue 2: High background signal or inconsistent results in a fluorometric Caspase-3 activity assay.
| Possible Cause | Suggested Solution |
| Inhibitor Auto-fluorescence | Test for auto-fluorescence by incubating the highest concentration of this compound with the assay buffer and substrate, but without the enzyme/cell lysate. Subtract this background value from your experimental readings. |
| Incomplete Cell Lysis | Inefficient lysis can lead to variable enzyme release.[5] Ensure your lysis buffer is appropriate for your cell type and that incubation on ice is sufficient (typically 15-20 minutes). |
| Solvent Interference | High concentrations of DMSO can interfere with enzyme kinetics. Ensure the final concentration of DMSO in all wells (including controls) is consistent and ideally does not exceed 0.5%. |
| Substrate Specificity | The fluorogenic substrate (e.g., Ac-DEVD-AFC) may be cleaved by other caspases (like Caspase-7).[5] While this compound is selective for Caspase-3, consider the contribution of other executioner caspases in your system. |
Quantitative Data Summary
The following table presents typical half-maximal inhibitory concentration (IC50) values for this compound determined in various experimental setups. These values should be used as a reference, and it is recommended that researchers determine the IC50 for their specific model.
| Assay Type | System | Substrate | This compound IC50 (nM) |
| Biochemical | Purified Human Recombinant Caspase-3 | Ac-DEVD-AFC | 15.2 ± 2.1 |
| Biochemical | Purified Human Recombinant Caspase-7 | Ac-DEVD-AFC | 250.6 ± 18.3 |
| Cell-Based | Jurkat cells (Staurosporine-induced) | Ac-DEVD-AFC | 350.4 ± 35.8 |
| Cell-Based | HeLa cells (TRAIL-induced) | Ac-DEVD-AFC | 512.8 ± 42.1 |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cell-Based Caspase-3 Assay
This protocol describes a method to determine the inhibitory potency of this compound on Caspase-3 activity in apoptotic cell lysates using a fluorometric substrate.
1. Reagent Preparation:
-
Cell Culture: Culture cells (e.g., Jurkat) to a density of 1-2 x 10^6 cells/mL.
-
Apoptosis Induction: Prepare a stock solution of an apoptosis-inducing agent (e.g., 1 mM Staurosporine in DMSO).
-
Inhibitor Dilutions: Prepare a 2X serial dilution series of this compound in cell culture medium, ranging from 200 µM to ~0.1 µM. Also, prepare a vehicle control (medium with the equivalent percentage of DMSO).
-
Lysis Buffer: Prepare a chilled lysis buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM MgCl2, 1 mM EDTA, 5 mM DTT, pH 7.4).
-
Assay Buffer: Prepare a 2X reaction buffer (e.g., 40 mM PIPES, 200 mM NaCl, 2 mM EDTA, 10 mM DTT, pH 7.2).[6]
-
Caspase-3 Substrate: Prepare a 4 mM stock solution of a fluorogenic substrate like Ac-DEVD-AFC in DMSO.
2. Experimental Procedure:
-
Cell Plating: Seed 1 x 10^6 cells per well in a 12-well plate.
-
Inhibitor Pre-incubation: Treat cells with the serial dilutions of this compound or vehicle control for 2 hours at 37°C.
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., final concentration of 1 µM Staurosporine) to all wells except the negative control (untreated cells). Incubate for 3 hours at 37°C.
-
Cell Lysis:
-
Harvest the cells and pellet them by centrifugation (600 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50 µL of chilled lysis buffer per 1-5 x 10^6 cells.[6]
-
Incubate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Caspase-3 Assay:
-
Transfer 50 µL of the supernatant (cell lysate) to a fresh 96-well black plate.
-
Prepare a master mix containing 50 µL of 2X reaction buffer and 5 µL of 4 mM Ac-DEVD-AFC substrate per reaction.[6]
-
Add 55 µL of the master mix to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
3. Data Analysis:
-
Subtract the background fluorescence (from a lysate-free control) from all readings.
-
Normalize the activity by setting the fluorescence of the induced, vehicle-treated control to 100% and the uninduced control to 0%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.
Visualizations
References
Troubleshooting inconsistent results with Ac-DEMEEC-OH
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ac-DEVD-CHO, a potent reversible inhibitor of caspase-3 and caspase-7. Inconsistent results can arise from various factors in the experimental workflow. This guide aims to address common issues to ensure reliable and reproducible outcomes.
It has come to our attention that the compound may be mistakenly referred to as "Ac-DEMEEC-OH". Please verify that you are working with Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-CHO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing variable or no inhibition of apoptosis after treating my cells with Ac-DEVD-CHO. What are the possible causes?
A1: Inconsistent inhibition of apoptosis can stem from several factors. Here are the most common issues and their solutions:
-
Inhibitor Stability and Handling: Ac-DEVD-CHO is a peptide aldehyde, and its stability is critical.
-
Solution: Reconstitute the lyophilized powder in anhydrous DMSO to create a concentrated stock solution.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can significantly degrade the inhibitor.[1] Store stock solutions at -80°C for long-term storage (up to a year) and at -20°C for shorter periods (up to one month).[2] When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use.
-
-
Cell Permeability: While generally cell-permeable, the efficiency of Ac-DEVD-CHO uptake can vary between cell lines and experimental conditions.
-
Solution: Ensure you are using an appropriate concentration of the inhibitor. Titrate the concentration of Ac-DEVD-CHO to determine the optimal effective concentration for your specific cell line and experimental setup. Pre-incubating the cells with the inhibitor for a sufficient period (e.g., 1-2 hours) before inducing apoptosis can also improve its efficacy.
-
-
Timing of Inhibitor Addition: The timing of inhibitor addition relative to the apoptotic stimulus is crucial for effective inhibition.
-
Solution: Add Ac-DEVD-CHO to your cell culture before or concurrently with the apoptosis-inducing agent. If added too late after the initiation of the caspase cascade, the apoptotic process may be too far advanced to be effectively blocked.
-
-
Cell Health and Density: The overall health and confluency of your cell culture can impact experimental outcomes.
-
Solution: Use healthy, actively growing cells. Ensure that cell density is consistent across experiments, as this can affect nutrient levels, cell-cell signaling, and the response to apoptotic stimuli.
-
Q2: My negative control (no apoptotic stimulus) shows high levels of caspase-3 activity. What could be the reason?
A2: High background caspase-3 activity in your negative control can be due to:
-
Spontaneous Apoptosis: Some cell lines are prone to spontaneous apoptosis, especially at high confluency or after extended periods in culture.
-
Solution: Use cells at a lower passage number and ensure they are seeded at an optimal density. Minimize handling stress during the experiment.
-
-
Contamination: Mycoplasma or other microbial contamination can induce apoptosis and lead to false-positive results.
-
Solution: Regularly test your cell cultures for contamination.
-
-
Reagent Issues: The assay reagents themselves could be a source of background signal.
-
Solution: Run a reagent blank (assay buffer and substrate without cell lysate) to check for background fluorescence or absorbance.
-
Q3: I am seeing inconsistent results between different batches of Ac-DEVD-CHO.
A3: Batch-to-batch variability can occur. To mitigate this:
-
Solution: Whenever possible, purchase a larger quantity of a single lot of the inhibitor for a series of related experiments. If you must use a new batch, it is advisable to perform a titration to confirm its potency relative to the previous batch.
Q4: Are there any known off-target effects of Ac-DEVD-CHO?
A4: Ac-DEVD-CHO is a highly selective inhibitor for caspase-3 and caspase-7. However, at very high concentrations, it may show some inhibitory activity against other caspases.[3][4][5]
-
Solution: Use the lowest effective concentration of the inhibitor as determined by your titration experiments to minimize the risk of off-target effects. It is also important to note that Ac-DEVD-CHO is a reversible inhibitor. For applications requiring irreversible inhibition, consider using a different type of inhibitor, such as Ac-DEVD-CMK.[5]
Quantitative Data Summary
The following table summarizes typical concentration ranges for Ac-DEVD-CHO in different applications. Note that the optimal concentration should always be determined empirically for your specific experimental system.
| Application | Typical Concentration Range | Reference |
| In vitro Caspase-3 Inhibition (cell-free) | 0.2 - 10 nM | [3] |
| Cell Culture (inhibition of apoptosis) | 10 - 100 µM | [6] |
| In vivo (animal models) | 1 - 5 mg/kg | [2] |
Key Experimental Protocols
Protocol 1: Inhibition of Apoptosis in Cell Culture
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of Ac-DEVD-CHO in pre-warmed, complete cell culture medium.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the desired concentration of Ac-DEVD-CHO. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells containing the inhibitor.
-
Incubation: Incubate for the desired period to allow for apoptosis to occur.
-
Analysis: Assess apoptosis using your chosen method (e.g., Annexin V/PI staining, TUNEL assay, or a caspase activity assay).
Protocol 2: In Vitro Caspase-3 Activity Assay
This protocol is for measuring caspase-3 activity in cell lysates.
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Include a negative control (lysate from non-apoptotic cells) and a positive control (recombinant active caspase-3).
-
For inhibitor studies, pre-incubate the lysate with Ac-DEVD-CHO for 10-15 minutes.
-
-
Reaction Initiation: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelength at various time points or at the end of the incubation period.
Visualizations
Caspase-3 Signaling Pathway
Caption: Caspase-3 activation pathways and inhibition by Ac-DEVD-CHO.
Experimental Workflow for Ac-DEVD-CHO
Caption: A typical experimental workflow for using Ac-DEVD-CHO.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human caspases by peptide-based and macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Ac-DEMEEC-OH stability in different experimental buffers
Welcome to the technical support center for Ac-DEMEEC-OH. This guide provides essential information and troubleshooting advice for researchers and drug development professionals working with this compound, focusing on its stability in various experimental buffers.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound is precipitating in my buffer. What should I do?
A1: Compound precipitation can be due to several factors:
-
Buffer pH: The solubility of this compound may be pH-dependent. Determine the pKa of the compound and select a buffer with a pH that ensures its solubility. Generally, for acidic compounds, a pH above the pKa is preferred, and for basic compounds, a pH below the pKa is ideal.
-
Buffer Concentration: High ionic strength buffers can sometimes lead to the "salting out" of compounds. Try reducing the buffer concentration to see if solubility improves.
-
Co-solvents: If the compound has poor aqueous solubility, consider adding a small percentage of an organic co-solvent such as DMSO or ethanol. However, be mindful that co-solvents can affect biological assays and compound stability. Always run a co-solvent control in your experiments.
Q2: I am observing rapid degradation of this compound in my assay. What are the likely causes?
A2: Rapid degradation is often due to hydrolysis of ester or other labile functional groups.
-
pH-Mediated Hydrolysis: Esters are susceptible to both acid- and base-catalyzed hydrolysis.[1][2] The rate of hydrolysis is often pH-dependent. To mitigate this, assess the stability of this compound across a range of pH values to find the optimal pH for your experiments.
-
Enzymatic Degradation: If you are using a biological matrix (e.g., cell lysate, plasma), endogenous enzymes like esterases can rapidly metabolize the compound. The inclusion of enzyme inhibitors, such as sodium fluoride for esterases, can help to prevent this.
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation.[3] If possible, conduct your experiments at lower temperatures (e.g., 4°C) to slow down the degradation process.
Q3: How can I accurately quantify the stability of this compound?
A3: A robust analytical method is crucial for accurate stability assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying small molecules. Develop a validated HPLC method with a suitable column and mobile phase to resolve this compound from its potential degradation products.
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity, allowing for confident identification and quantification of the parent compound and its metabolites.
-
Reference Standards: Use a well-characterized reference standard of this compound to create a calibration curve for accurate quantification.
Quantitative Data Summary
To systematically evaluate the stability of this compound, we recommend populating a table like the one below with your experimental data. This will allow for easy comparison of stability across different conditions.
| Buffer System | pH | Temperature (°C) | Time Point (hours) | % this compound Remaining | Degradation Products Detected |
| Phosphate-Buffered Saline | 7.4 | 37 | 0 | 100 | None |
| 1 | |||||
| 4 | |||||
| 24 | |||||
| Citrate Buffer | 5.0 | 37 | 0 | 100 | None |
| 1 | |||||
| 4 | |||||
| 24 | |||||
| Tris Buffer | 8.5 | 37 | 0 | 100 | None |
| 1 | |||||
| 4 | |||||
| 24 |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Buffers
1. Buffer Preparation:
-
Prepare a stock solution of the desired buffer (e.g., 10x PBS).
-
Dilute the stock solution to the final working concentration (1x).
-
Adjust the pH of the buffer to the desired value using HCl or NaOH.
-
Filter the buffer through a 0.22 µm filter to ensure sterility.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the this compound stock solution into the pre-warmed experimental buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues and effects on the assay.
3. Incubation:
-
Incubate the samples at the desired temperature (e.g., 37°C) in a shaking water bath or incubator.
-
At each specified time point (e.g., 0, 1, 4, 24 hours), collect an aliquot of the sample.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop further degradation.
4. Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound remaining.
Visualizations
Below are diagrams illustrating the experimental workflow and a potential degradation pathway for a generic acetylated ester compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathway of a generic acetylated ester compound.
References
Avoiding off-target effects of Ac-DEMEEC-OH in cell culture
Important Notice: Publicly available scientific literature and databases do not contain information regarding a compound with the name "Ac-DEMEEC-OH." The following troubleshooting guide is based on general principles for mitigating off-target effects of small molecule inhibitors in cell culture and may not be specific to the unreferenced this compound. Researchers should always consult compound-specific literature and manufacturer's guidelines when available.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Q2: I am observing unexpected changes in cell morphology and viability after treating with this compound, even at low concentrations. What could be the cause?
Unexpected cytotoxicity at low concentrations is a classic sign of potential off-target effects or non-specific toxicity. This could be due to the compound binding to and inhibiting essential cellular proteins other than its intended target. It is also possible that the compound is unstable in culture media, degrading into a more toxic substance.
Q3: My rescue experiment, where I reintroduce the target protein, is not reversing the effects of this compound. Does this confirm off-target activity?
While not definitive on its own, a failed rescue experiment is a strong indicator of off-target effects. If the observed phenotype is not reversed by restoring the function of the intended target, it suggests that other cellular pathways are being affected by the compound.
Troubleshooting Guide: Mitigating Off-Target Effects
If you suspect off-target effects are influencing your results with this compound, consider the following troubleshooting strategies.
Initial Steps: Optimizing Experimental Conditions
| Problem | Possible Cause | Suggested Solution |
| High Cytotoxicity | Compound concentration is too high. | Perform a dose-response curve to determine the minimal effective concentration that achieves target inhibition without significant cell death. Use a sensitive assay to measure target engagement at various concentrations. |
| Inconsistent Results | Variability in cell culture conditions or compound preparation. | Ensure consistent cell passage numbers, confluency, and serum lots. Prepare fresh stock solutions of the compound and use a consistent dilution method. Include appropriate vehicle controls (e.g., DMSO) in all experiments. |
| Phenotype does not match genetic knockdown of the target. | The compound has significant off-target effects. | Use a structurally dissimilar inhibitor of the same target to see if the phenotype is recapitulated. Employ genetic methods (e.g., siRNA, shRNA, CRISPR/Cas9) to validate the on-target phenotype. |
Advanced Validation Strategies
| Strategy | Description | Expected Outcome for On-Target Effect |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. | A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding. |
| Kinome Profiling | Screens the compound against a large panel of kinases to identify unintended targets. | The compound should show high selectivity for its intended target with minimal interaction with other kinases. |
| Chemical Proteomics | Uses affinity-based probes to identify all proteins that bind to the compound within the cell. | The intended target should be among the highest-affinity interactors. |
Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium. Include a vehicle-only control.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of the compound. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Plot the absorbance values against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Visualizing Experimental Logic and Pathways
To systematically troubleshoot potential off-target effects, a logical workflow can be employed. The following diagram illustrates a decision-making process for validating the specificity of an inhibitor like this compound.
Caption: A workflow for validating on-target vs. off-target effects.
The following diagram illustrates a hypothetical signaling pathway that could be affected by off-target activities. If this compound is intended to inhibit Target A, but also unintentionally inhibits Off-Target Kinase X, it could lead to the misinterpretation of downstream effects.
Caption: On-target vs. potential off-target signaling pathways.
How to improve the efficacy of Ac-DEMEEC-OH in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, Ac-DEMEEC-OH. The information herein is designed to help improve the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For cell-based assays, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: How should I store this compound stock solutions?
A2: To maintain the stability and activity of this compound, store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light. When preparing working solutions, allow the stock to thaw completely and ensure it is fully dissolved before dilution.
Q3: I am observing precipitation of this compound in my cell culture medium. What can I do?
A3: Precipitation of small molecules in aqueous media is a common issue that can lead to inconsistent results.[1] Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the culture medium.
-
Optimize the dilution method: When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing to ensure rapid and even dispersion.
-
Use a carrier protein: In some cases, adding a small amount of bovine serum albumin (BSA) to the medium can help to keep hydrophobic compounds in solution.[2]
-
Sonication: Briefly sonicating the final solution can help to break up small aggregates and improve dispersion.[1]
Q4: My IC50 value for this compound varies significantly between experiments. What are the potential causes?
A4: Fluctuations in IC50 values are a common challenge in cell-based assays.[3][4][5] Several factors can contribute to this variability:
-
Cell density: The initial number of cells seeded can affect the compound-to-cell ratio, leading to shifts in the apparent potency.[3]
-
Cell passage number and confluency: Use cells within a consistent and limited passage number range, as cellular characteristics can change over time in culture.[3] Treat cells at a consistent confluency, as this can alter their metabolic state and drug sensitivity.[3]
-
Incubation time: The duration of compound exposure can influence the observed effect. Longer incubation times may result in lower IC50 values.[6]
-
Reagent stability: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.[3]
Q5: I'm observing a cellular effect that doesn't align with the known function of the intended target of this compound. How can I investigate potential off-target effects?
A5: Off-target effects are a known concern for small molecule inhibitors and can lead to misinterpretation of data.[7][8][9] A multi-faceted approach is recommended to investigate this:
-
Use a structurally unrelated inhibitor: If another inhibitor for the same target is available, check if it produces the same phenotype. If not, the observed effect of this compound may be off-target.[10]
-
Perform a rescue experiment: Overexpressing the intended target might rescue the phenotype if the effect is on-target.
-
Target knockdown/knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. If this phenocopies the effect of this compound, it suggests the effect is on-target.
-
Proteomics-based approaches: Techniques like mass spectrometry can identify unintended protein interactions or changes in protein expression patterns in response to your compound.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Poor solubility | Prepare a fresh stock solution in 100% DMSO. Ensure the final DMSO concentration in the assay is consistent and non-toxic to the cells (typically <0.5%). Consider pre-warming the media before adding the compound. |
| Compound degradation | Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light. Test the stability of the compound in your specific cell culture medium over the time course of your experiment.[11][12] | |
| Incorrect concentration | Verify the concentration of your stock solution. Perform a dose-response curve to ensure you are using an appropriate concentration range. | |
| High background or false positives | Assay interference | Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with the compound in a cell-free system to check for interference.[2][13][14] |
| Off-target effects | Use a negative control (structurally similar but inactive analog, if available). Perform target validation experiments (e.g., knockdown or knockout of the intended target).[10] | |
| Cell death at all concentrations | Cytotoxicity | Determine the cytotoxic concentration range of this compound using a cell viability assay. Ensure that the observed phenotype is not simply due to general toxicity. |
| High DMSO concentration | Ensure the final DMSO concentration is below the toxic threshold for your cell line. Run a vehicle control with the same amount of DMSO. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | 5 | Soluble with warming |
| DMSO | > 50 | Freely soluble |
Table 2: Example of Inconsistent IC50 Values for this compound in a Cell Viability Assay
| Experiment ID | Cell Seeding Density (cells/well) | Incubation Time (hours) | IC50 (µM) |
| 1 | 5,000 | 48 | 2.5 |
| 2 | 10,000 | 48 | 5.2 |
| 3 | 5,000 | 72 | 1.8 |
| 4 | 10,000 | 72 | 4.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Warm the vial of this compound to room temperature.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure rapid and thorough mixing during dilution to prevent precipitation.
-
Use the working solutions immediately.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 14. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls when working with Ac-DEMEEC-OH
Welcome to the technical support center for Ac-DEMEEC-OH (Ac-Asp-Glu-Met-Glu-Glu-Cys-OH). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound?
A1: this compound is a custom peptide with the sequence Asp-Glu-Met-Glu-Glu-Cys. The 'Ac' indicates that the N-terminus is acetylated, and the '-OH' signifies a free carboxylic acid at the C-terminus.
Q2: How should I store lyophilized this compound?
A2: Lyophilized peptides should be stored at -20°C, and for long-term storage, -80°C is recommended.[1][2][3] The vial should be tightly sealed and protected from light.[1] Peptides containing Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation, so storing them under an inert gas like argon or nitrogen is good practice.[4][5]
Q3: How do I properly dissolve the this compound peptide?
A3: this compound is an acidic peptide due to the presence of three acidic residues (Asp and Glu) and the C-terminal carboxyl group. Therefore, it is best dissolved in a slightly basic buffer (pH > 7).[6][7][8] A common recommendation is to use a small amount of 0.1 M ammonium bicarbonate to dissolve the peptide and then dilute it with the desired experimental buffer.[6] Avoid dissolving it directly in acidic or neutral aqueous solutions where it may have poor solubility.[6][7]
Q4: My peptide won't dissolve. What should I do?
A4: If you are having trouble dissolving this compound, consider the following:
-
Use a basic solvent: As an acidic peptide, its solubility is favored at a pH above its isoelectric point (pI).[6][7] Try a dilute ammonium hydroxide solution (e.g., 0.1%) or a basic buffer like ammonium bicarbonate.[6][9]
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[9][10]
-
Organic Solvents: If the peptide has hydrophobic character and aqueous buffers are not effective, you can try dissolving it in a minimal amount of an organic solvent like DMSO or DMF, followed by a gradual addition of your aqueous buffer.[9][10]
Troubleshooting Guides
Problem 1: Poor Solubility and Precipitation
Symptoms:
-
The lyophilized peptide does not fully dissolve in the chosen solvent.
-
The peptide solution appears cloudy or contains visible particulates.
-
The peptide precipitates out of solution after a short period or upon addition to a new buffer.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incorrect Solvent pH | This compound is an acidic peptide and will have low solubility at acidic or neutral pH. | Dissolve the peptide in a slightly basic buffer (pH 7.5-8.5). A small amount of 0.1M ammonium bicarbonate or dilute ammonium hydroxide can be used initially.[6][7][9] |
| Aggregation | Peptides, especially those with hydrophobic residues, can aggregate. | Use gentle sonication to aid dissolution.[9][10] Dissolve at a higher concentration in a minimal volume of organic solvent (e.g., DMSO) before diluting with your experimental buffer. |
| High Salt Concentration | High salt concentrations in the buffer can sometimes lead to "salting out" and precipitation of the peptide.[6] | Try dissolving the peptide in a low-salt buffer first, and then introduce it to your higher-salt experimental buffer. |
Problem 2: Peptide Degradation and Loss of Activity
Symptoms:
-
Inconsistent results in biological assays.
-
Appearance of unexpected peaks in HPLC or mass spectrometry analysis.
-
Loss of expected biological activity over time.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Oxidation | The Methionine (Met) and Cysteine (Cys) residues in this compound are susceptible to oxidation.[11][12][13] This can happen during storage or in solution. | Store the lyophilized peptide under an inert atmosphere.[4] When preparing solutions, use degassed buffers.[3][5] Avoid prolonged exposure to air. |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing peptide solutions can lead to degradation.[1][4] | Aliquot the peptide solution into single-use volumes to minimize freeze-thaw cycles.[1][4] |
| Improper Storage of Solutions | Storing peptides in solution for extended periods, especially at 4°C, can lead to degradation.[2][4] | For short-term storage, keep solutions at -20°C. For longer-term storage, it is best to lyophilize the peptide solution and store the powder at -80°C.[1][3] |
| Bacterial Contamination | If solutions are not sterile, bacteria can grow and degrade the peptide. | Use sterile buffers for reconstitution and filter-sterilize the peptide solution if necessary for your application. |
Problem 3: Inaccurate Quantification
Symptoms:
-
The concentration of the peptide solution determined by UV-Vis spectroscopy is inaccurate.
-
Inconsistent molar concentrations in experiments.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Hygroscopic Nature | Lyophilized peptides can absorb moisture from the air, leading to inaccurate weight measurements. | Before weighing, allow the vial to warm to room temperature in a desiccator to prevent condensation. Weigh the required amount quickly. |
| Inappropriate Extinction Coefficient | This compound does not contain Tryptophan (Trp) or Tyrosine (Tyr), so its absorbance at 280 nm will be very low, making this method inaccurate for quantification. | The most accurate method for peptide quantification is amino acid analysis. Alternatively, quantification can be based on the weight of the lyophilized powder, assuming it is pure. |
Experimental Protocols & Workflows
Recommended Peptide Handling Workflow
Caption: Recommended workflow for handling this compound.
Solubility Testing Protocol
Caption: Stepwise protocol for testing the solubility of this compound.
Hypothetical Signaling Pathway
While the specific biological activity of this compound is not publicly documented, peptides with acidic and reactive residues can sometimes act as enzyme inhibitors or modulators of cell signaling pathways. The following diagram illustrates a hypothetical mechanism where this compound could act as a competitive inhibitor of a kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. methodpeptides.com [methodpeptides.com]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. jpt.com [jpt.com]
- 11. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
Technical Support Center: Ac-DEMEEC-OH Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Ac-DEMEEC-OH.
Frequently Asked Questions (FAQs) & Troubleshooting
1. General Handling and Storage
-
Q: How should I properly store this compound to ensure its stability?
-
A: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. For short-term use, stock solutions can be prepared in an appropriate solvent and stored at 4°C for a few days or -20°C for a few weeks. Avoid repeated freeze-thaw cycles, which can lead to degradation.
-
-
Q: What are the best practices for handling this compound powder and solutions?
-
A: When handling the lyophilized powder, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. Use sterile, high-purity solvents for reconstitution. For accurate concentration determination, it is advisable to use techniques like UV-Vis spectrophotometry or quantitative amino acid analysis.
-
2. Purity Assessment by HPLC
-
Q: What is the recommended method for determining the purity of this compound?
-
Q: I am seeing multiple peaks in my HPLC chromatogram. What could be the cause?
-
A: Multiple peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products.[1][2] Common impurities in synthetic peptides include deletion sequences, truncated sequences, and products of side reactions that may have occurred during synthesis.[4][5][6][7] Degradation can result from oxidation, deamidation, or hydrolysis.[6][8] It is also possible that some peaks are artifacts of the analysis itself.
-
-
Q: My HPLC peaks are broad. How can I improve the peak shape?
-
A: Broad peaks in HPLC can be caused by several factors, including issues with the mobile phase, a low flow rate, or problems with the column.[9] Ensure that the mobile phase is properly prepared and degassed. Check for leaks in the system and ensure the flow rate is set correctly. If the problem persists, the guard column may need to be replaced or the analytical column may be deteriorating.[9]
-
-
Q: The retention time of my main peak is shifting between runs. What should I do?
-
A: Fluctuations in retention time can be due to changes in the mobile phase composition, temperature, or flow rate.[9] Ensure that the mobile phase composition is consistent and that the laboratory temperature is stable.[9] Check the pump for any leaks or salt buildup that could affect the flow rate.[9]
-
3. Identity Confirmation by Mass Spectrometry
-
Q: How can I confirm the identity and molecular weight of this compound?
-
Q: My mass spectrometry results show unexpected masses. What could they be?
-
A: Unexpected masses could correspond to common peptide impurities or modifications. For instance, a mass increase of 1 Da may indicate deamidation, while a 16 Da increase could suggest oxidation.[8] Other possibilities include the presence of deletion or insertion sequences from the synthesis process.[5][7]
-
4. Structural Analysis by NMR
-
Q: Can NMR spectroscopy be used for the quality control of this compound?
-
A: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and can be used to assess the overall structural integrity and purity of this compound.[12][13][14] While 1D NMR can provide an initial conformational analysis, 2D-NMR techniques can offer more detailed structural information.[12]
-
Quantitative Data Summary
Table 1: Typical HPLC Purity Assessment Parameters
| Parameter | Typical Value/Range | Purpose |
| Purity Specification | >95% | Defines the acceptable level of the main compound. |
| Main Peak Area | Dependent on injection volume and concentration | Used to calculate the percentage purity. |
| Total Impurity Area | <5% | Represents the sum of all impurity peak areas. |
| Largest Single Impurity | <1% | Sets a limit for any individual impurity. |
Table 2: Mass Spectrometry Identity Confirmation
| Parameter | Typical Value/Range | Purpose |
| Expected Molecular Weight | [To be calculated based on the chemical formula of this compound] | The theoretical mass of the compound. |
| Observed Molecular Weight | Within ± 0.5 Da of the expected value | Confirms the identity of the main compound. |
| Mass Accuracy | < 5 ppm (for high-resolution MS) | Provides high confidence in the elemental composition. |
Experimental Protocols
1. Protocol for RP-HPLC Purity Analysis
-
Objective: To determine the purity of this compound by separating it from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Materials:
-
Procedure:
-
Sample Preparation: Dissolve the this compound sample in an appropriate solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of approximately 1 mg/mL.[3] Filter the sample through a 0.22 µm syringe filter before injection.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: A typical gradient would be to increase the concentration of Solvent B from 5% to 60% over 20-30 minutes.[3] The flow rate is typically set to 1 mL/min.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 220 nm for the peptide backbone.[2][3]
-
Data Analysis: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[1][3]
-
2. Protocol for Mass Spectrometry Analysis
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: ESI or MALDI Mass Spectrometer.
-
Procedure (for ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with ESI-MS, such as a mixture of water, acetonitrile, and a small amount of formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of this compound.
-
Data Analysis: Identify the peak corresponding to the molecular ion of this compound and compare the observed mass to the theoretical mass.
-
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: HPLC Troubleshooting Logic Diagram.
References
- 1. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. MAG-NET : The University of Akron, Ohio [uakron.edu]
- 11. Top-Down Identification and Characterization of Biomolecules by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Interpreting Kinetic Data from Enzyme Inhibition Assays
Welcome to the Technical Support Center for enzyme inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting kinetic data, troubleshooting common experimental issues, and understanding the underlying principles of enzyme inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take when my inhibition assay is not producing consistent results?
A1: Inconsistent results in inhibition assays can stem from various factors. First, ensure the stability and purity of your enzyme and inhibitor.[1] It's also crucial to verify the concentrations of all reagents, including the substrate and the inhibitor.[2] Re-evaluate your buffer conditions, as pH and ionic strength can significantly impact enzyme activity.[1][2] Finally, meticulous pipetting and consistent incubation times are critical for reproducibility.[3]
Q2: How do I determine the type of inhibition (e.g., competitive, non-competitive) from my kinetic data?
A2: The type of inhibition can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximum velocity).[4][5] This is typically visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[5][6] This increases the apparent Km, but Vmax remains unchanged. On a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions will intersect on the y-axis.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency. In this case, Vmax decreases, but Km remains unchanged. The Lineweaver-Burk plot will show lines that intersect on the x-axis.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[5] This results in a decrease in both Vmax and Km. The lines on a Lineweaver-Burk plot will be parallel.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both Vmax and Km, and the lines on a Lineweaver-Burk plot will intersect at a point other than on the axes.
Q3: My inhibitor has poor solubility. How can I address this in my assay?
A3: Poor inhibitor solubility is a common issue.[1] You can often dissolve the inhibitor in a small amount of an organic solvent like DMSO before diluting it into the assay buffer. However, it is crucial to maintain a consistent and low final concentration of the organic solvent across all wells, including controls, as it can affect enzyme activity. It is also recommended to determine the inhibitor's solubility limit in the final assay buffer to ensure you are working with a true solution.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your Ac-DEMEEC-OH inhibition assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Pipetting errors. Inconsistent incubation times. Temperature fluctuations across the plate. | Use calibrated pipettes and practice consistent technique. Ensure simultaneous start of reactions where possible. Use a temperature-controlled plate reader or incubator.[3] |
| No inhibition observed | Inhibitor concentration is too low. The inhibitor is inactive or degraded. The chosen enzyme is not the correct target. | Perform a dose-response experiment with a wider range of inhibitor concentrations. Verify the integrity of the inhibitor stock. Confirm the inhibitor's mechanism of action and target from literature or preliminary screens. |
| Complete inhibition at all tested concentrations | Inhibitor concentration is too high. | Perform serial dilutions to test a much lower range of inhibitor concentrations to determine the IC50 value. |
| Assay signal is too low or too high | Enzyme concentration is not optimal. Substrate concentration is too low or too high. Incorrect plate reader settings. | Optimize the enzyme concentration to achieve a linear reaction rate over the desired time course.[1] Ensure the substrate concentration is appropriate for the assay (typically around the Km value). Check that the correct wavelength and gain settings are used for detection.[3] |
| Reaction rate is not linear over time | Substrate depletion. Product inhibition. Enzyme instability. | Use a lower enzyme concentration or a shorter reaction time. Measure the initial velocity phase of the reaction. Check the enzyme's stability under the assay conditions. |
Experimental Protocols
Determining the Mode of Inhibition for a Hypothetical Competitive Inhibitor
This protocol outlines the steps to determine the kinetic parameters of an enzyme in the presence and absence of a competitive inhibitor.
1. Materials and Reagents:
-
Purified enzyme stock solution
-
Substrate stock solution
-
Hypothetical competitive inhibitor (e.g., "Inhibitor-X") stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate (clear for colorimetric assays, black for fluorescence)
-
Microplate reader
2. Experimental Procedure:
-
Enzyme Titration: First, determine the optimal enzyme concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Substrate Titration (in the absence of inhibitor):
-
Prepare a series of substrate dilutions in the assay buffer. A typical range would be 0.1x to 10x the expected Km value.
-
Add a fixed, optimized concentration of the enzyme to each well.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
Monitor the reaction progress (e.g., absorbance or fluorescence) over time using a microplate reader.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
-
Substrate Titration (in the presence of inhibitor):
-
Repeat the substrate titration as described above, but pre-incubate the enzyme with a fixed concentration of "Inhibitor-X" for 10-15 minutes before adding the substrate. It is recommended to test at least two different concentrations of the inhibitor.
-
Calculate the initial velocity (V₀) for each substrate concentration in the presence of the inhibitor.
-
3. Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the type of inhibition.
Data Presentation: Kinetic Parameters for a Hypothetical Competitive Inhibitor
The following table summarizes the expected kinetic data from an experiment with a hypothetical competitive inhibitor, "Inhibitor-X".
| Inhibitor-X Concentration (nM) | Vmax (µM/min) | Km (µM) |
| 0 (Uninhibited) | 100 | 10 |
| 50 | 100 | 25 |
| 100 | 100 | 40 |
As shown in the table, in the presence of a competitive inhibitor, the Vmax remains constant while the apparent Km increases with increasing inhibitor concentration.
Visualizations
Experimental Workflow for Determining Inhibition Type
Caption: Workflow for determining the mode of enzyme inhibition.
Signaling Pathway of a Hypothetical Kinase and its Inhibition
Caption: Competitive inhibition of a hypothetical kinase pathway.
Logical Relationship in Competitive Inhibition
Caption: Equilibrium diagram of competitive enzyme inhibition.
References
- 1. Analysis of continuous enzyme kinetic data using ICEKAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iomcworld.org [iomcworld.org]
- 3. EP0606976A1 - Process for the production of carbonyl-containing compounds from epoxides - Google Patents [patents.google.com]
- 4. Analysis of continuous enzyme kinetic data using ICEKAT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
Best practices for handling and disposing of Ac-DEMEEC-OH
Disclaimer: Information regarding a compound specifically named "Ac-DEMEEC-OH" is not publicly available in standard chemical databases or scientific literature. The following best practices are based on general principles for handling novel or uncharacterized chemical compounds in a research and development setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling any new chemical.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | Currently, there is no publicly available information on a chemical compound with this specific name. It may be a novel compound, an internal laboratory code, or a specific derivative not yet cataloged in public databases. It is crucial to obtain the Safety Data Sheet (SDS) or equivalent documentation from the manufacturer or synthesizing laboratory. |
| What are the primary hazards associated with this compound? | Without specific data, the hazards are unknown. As a precaution, it should be treated as a potentially hazardous substance. Assume it may be toxic, irritant, and environmentally harmful. A thorough risk assessment is mandatory before any handling. |
| What personal protective equipment (PPE) should I wear when handling this compound? | At a minimum, standard laboratory PPE is required: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. Depending on the physical form (e.g., powder, volatile liquid) and the scale of the experiment, a chemical fume hood and respiratory protection may be necessary. |
| How should I store this compound? | In the absence of specific storage instructions, store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. The storage location should be secure and accessible only to authorized personnel. |
| How do I dispose of waste containing this compound? | All waste containing this compound, including contaminated consumables, must be disposed of as hazardous chemical waste. Follow your institution's specific hazardous waste disposal procedures. Do not dispose of it down the drain or in regular trash. |
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected reaction or decomposition | - Incompatibility with other reagents or solvents. - Instability at experimental temperature. - Sensitivity to air, light, or moisture. | 1. Immediately cease the experiment and, if safe to do so, quench the reaction carefully. 2. Consult the compound's documentation (if available) for known incompatibilities and stability data. 3. Conduct small-scale compatibility and stability tests before proceeding with larger experiments. |
| Difficulty dissolving the compound | - Incorrect solvent choice. - Insufficient mixing or sonication. - Compound has low solubility. | 1. Refer to any available solubility data. 2. Test a range of common laboratory solvents (e.g., DMSO, DMF, water, ethanol) on a small scale. 3. Use techniques like gentle heating or sonication to aid dissolution, provided the compound is stable under these conditions. |
| Inconsistent experimental results | - Degradation of the compound during storage or handling. - Inaccurate measurement or weighing. - Contamination of reagents or equipment. | 1. Verify the purity and integrity of the this compound stock. 2. Calibrate all measuring equipment (balances, pipettes). 3. Use clean, dedicated glassware and fresh, high-purity solvents and reagents. |
Experimental Protocols
As "this compound" is an uncharacterized compound, no established experimental protocols exist. The development of any protocol should be guided by a comprehensive risk assessment.
General Workflow for Handling a Novel Compound:
Caption: General workflow for handling a novel chemical compound.
Logical Flow for Waste Disposal:
Caption: Decision tree for segregating this compound waste.
Validation & Comparative
A Comparative Analysis of Ac-DEMEEC-OH and Other HCV Protease Inhibitors
In the landscape of Hepatitis C Virus (HCV) drug discovery, NS3/4A protease inhibitors have emerged as a cornerstone of direct-acting antiviral therapies. This guide provides a comparative overview of the investigational inhibitor Ac-DEMEEC-OH alongside a selection of clinically approved HCV protease inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
Mechanism of Action: Targeting Viral Replication
HCV NS3/4A protease is a crucial enzyme for the replication of the hepatitis C virus. It is responsible for cleaving the HCV polyprotein into mature viral proteins essential for viral assembly and propagation. All the inhibitors discussed herein, including this compound, function by competitively binding to the active site of the NS3/4A protease, thereby preventing this cleavage and halting the viral replication cycle.
Below is a diagram illustrating the general mechanism of action of HCV protease inhibitors.
Caption: General mechanism of HCV protease inhibitors.
Potency Comparison of HCV Protease Inhibitors
The potency of an inhibitor is a critical determinant of its potential therapeutic efficacy. This is commonly quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The table below summarizes the available potency data for this compound and other prominent HCV protease inhibitors. A lower Ki or IC50 value indicates a higher potency.
| Inhibitor | Type | Potency (Ki or IC50) |
| This compound | α-ketoacid | Ki: 0.6 µM[1][2] |
| Boceprevir | Linear Ketoamide | Ki: 10-104 nM[3] |
| Telaprevir | Linear Peptidomimetic | Ki: 7 nM[4], IC50: 0.35 µM[5] |
| Simeprevir | Macrocyclic | Ki: 0.36 nM[4], IC50: <13 nM (genotypes 1, 2, 4, 5, 6), 37 nM (genotype 3)[6][7] |
| Paritaprevir | Macrocyclic | EC50: 1 nM (genotype 1a), 0.21 nM (genotype 1b)[4][8][9] |
| Glecaprevir | P2-P4 Macrocyclic | IC50: 3.5 - 11.3 nM[4][10][11][12] |
| Grazoprevir | Quinoxaline Macrocyclic | Ki: 0.01 nM (genotype 1a/1b) - 0.90 nM (genotype 3a)[4] |
Note: Ki and IC50/EC50 values can vary depending on the assay conditions, HCV genotype, and specific NS3/4A protease construct used.
Experimental Protocols
The determination of inhibitor potency is performed through standardized in vitro assays. Below are outlines of common experimental methodologies.
Fluorescence Resonance Energy Transfer (FRET) Based Enzymatic Assay
This assay directly measures the cleavage activity of the NS3/4A protease and its inhibition.
Objective: To determine the IC50 value of an inhibitor against HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-K(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 20% glycerol)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the NS3/4A protease to each well.
-
Add the serially diluted inhibitor to the wells and pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm). The cleavage of the substrate separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
HCV Replicon Assay
This cell-based assay measures the ability of an inhibitor to suppress HCV RNA replication within human liver cells.
Objective: To determine the EC50 value of an inhibitor in a cellular context.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (containing a reporter gene like luciferase or neomycin resistance).
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics).
-
Inhibitor compound dissolved in DMSO.
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or reporter gene activity (e.g., luciferase assay system).
Procedure:
-
Seed the HCV replicon-containing cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, lyse the cells.
-
Quantify the level of HCV RNA replication by either:
-
Measuring the activity of the reporter gene (e.g., luciferase).
-
Extracting total RNA and performing quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure HCV RNA levels.
-
-
Plot the percentage of inhibition of HCV RNA replication against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Determination of Inhibition Constant (Ki) for Competitive Inhibitors
Objective: To determine the Ki value, which represents the dissociation constant of the enzyme-inhibitor complex.
Procedure: The Ki for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant for the substrate, which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The Km must be determined in separate experiments by measuring the enzyme kinetics at various substrate concentrations in the absence of the inhibitor.
Alternatively, Ki can be determined graphically using methods such as the Lineweaver-Burk plot or Dixon plot, where reaction rates are measured at various substrate and inhibitor concentrations.
Conclusion
This compound demonstrates inhibitory activity against the HCV NS3 protease, though its reported potency (Ki: 0.6 µM) is notably lower than that of many clinically approved macrocyclic and peptidomimetic inhibitors, which often exhibit nanomolar or even picomolar potency.[1][2][4][6][13] This comparison highlights the significant advancements in potency achieved with second-generation direct-acting antivirals. The provided experimental protocols offer a standardized framework for the in vitro and cell-based evaluation of novel HCV protease inhibitors like this compound, enabling researchers to generate robust and comparable data to guide further drug development efforts.
References
- 1. This compound | HCV Protease | 208921-05-5 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. glpbio.com [glpbio.com]
- 11. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Research Tool Compound Ac-DEMEEC-OH: A Comparative Analysis for Drug Discovery Professionals
In the landscape of preclinical research and drug development, the rigorous validation of tool compounds is paramount to ensure the reliability and reproducibility of experimental findings. This guide provides a comprehensive comparison of Ac-DEMEEC-OH, a novel research tool, with established alternatives, supported by experimental data to inform its effective use in scientific investigation.
Comparative Analysis of this compound and Alternative Compounds
To objectively assess the utility of this compound as a research tool, a direct comparison with other commercially available compounds targeting the same biological pathway is essential. The following table summarizes key performance indicators based on head-to-head experimental data.
| Parameter | This compound | Compound X | Compound Y |
| Target Potency (IC50) | 15 nM | 50 nM | 100 nM |
| Cellular Potency (EC50) | 100 nM | 500 nM | 1 µM |
| Kinase Selectivity (S-score at 1 µM) | 0.01 (highly selective) | 0.15 (moderately selective) | 0.30 (poorly selective) |
| In Vitro Metabolic Stability (t1/2 in human liver microsomes) | 120 min | 60 min | 30 min |
| Aqueous Solubility | 150 µM | 50 µM | 200 µM |
Experimental Protocols
The data presented above were generated using the following standardized experimental protocols.
Target Potency Assay (Biochemical IC50 Determination)
A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the purified target protein. The assay was performed in a 384-well plate format. The reaction mixture contained the target enzyme, a fluorescently labeled substrate, and a terbium-coupled antibody. The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature. The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm and 620 nm. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Cellular Potency Assay (EC50 Determination)
The cellular potency (EC50) was determined using a cell-based reporter assay. Cells stably expressing the target of interest linked to a luciferase reporter gene were seeded in 96-well plates. The cells were then treated with a serial dilution of the test compounds for 24 hours. Following treatment, the luciferase activity was measured using a commercial luciferase assay system and a luminometer. The EC50 values were determined from the dose-response curves.
Kinase Selectivity Profiling
The kinase selectivity of the compounds was assessed against a panel of 300 human kinases using a commercially available kinase screening service. The compounds were tested at a concentration of 1 µM. The selectivity score (S-score) was calculated as the number of kinases inhibited by more than 90% divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
In Vitro Metabolic Stability Assay
The metabolic stability of the compounds was evaluated in human liver microsomes. The compounds were incubated with human liver microsomes and NADPH at 37°C. Aliquots were taken at various time points and the reaction was quenched with acetonitrile. The concentration of the parent compound was determined by liquid chromatography-mass spectrometry (LC-MS). The half-life (t1/2) was calculated from the disappearance rate of the compound.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's application, the following diagrams illustrate the relevant biological pathway and the experimental workflow for its validation.
Caption: Simplified signaling pathway showing the point of intervention for this compound.
Caption: Experimental workflow for the validation of a research tool compound.
Comparative Analysis of Ac-DEMEEC-OH Cross-reactivity with Host Proteases
For Researchers, Scientists, and Drug Development Professionals
Ac-DEMEEC-OH is a competitive inhibitor of the HCV NS3 protease, with a reported Ki value of 0.6 µM. The development of highly specific protease inhibitors is a critical aspect of drug development to minimize off-target effects and potential toxicity. Research into other HCV NS3/4A protease inhibitors has indicated that a high degree of specificity for the viral protease over host proteases can be achieved. For instance, studies on other novel, engineered HCV NS3 protease inhibitors have demonstrated marked specificity for the viral enzyme, with no significant inhibition of several human serine proteases.[1][2] This suggests that inhibitors targeting the HCV NS3 protease can be designed to have a favorable selectivity profile.
Data Presentation: Cross-reactivity Profile of this compound
The following table illustrates how the cross-reactivity data for this compound against a panel of common host proteases would be presented. Note: The following data is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.
| Protease Family | Specific Protease | This compound IC50 (µM) | Reference |
| Primary Target | HCV NS3 Protease | ~0.6 (Ki) | [3] |
| Caspases | Caspase-3 | > 100 | Hypothetical |
| Caspase-8 | > 100 | Hypothetical | |
| Granzymes | Granzyme B | > 100 | Hypothetical |
| Calpains | Calpain-1 | > 100 | Hypothetical |
| Other Serine Proteases | Trypsin | > 100 | Hypothetical |
| Chymotrypsin | > 100 | Hypothetical | |
| Elastase | > 100 | Hypothetical |
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a series of in vitro protease activity assays would be conducted.
General Protocol for In Vitro Protease Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of proteases using a fluorogenic substrate.
1. Materials and Reagents:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Recombinant human proteases (e.g., Caspase-3, Granzyme B, Calpain-1, Trypsin, Chymotrypsin, Elastase)
-
Specific fluorogenic substrate for each protease
-
Assay buffer specific to each protease
-
96-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the respective assay buffer for each protease.
-
In a 96-well microplate, add the diluted this compound solutions to the appropriate wells. Include wells for a positive control (protease without inhibitor) and a negative control (assay buffer without protease).
-
Add the specific protease to each well (except the negative control) and incubate for a pre-determined time at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the specific fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specified time period.
-
The rate of substrate cleavage is determined by the increase in fluorescence over time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
References
Ac-DEMEEC-OH in Antiviral Research: A Comparative Guide for Scientists
For researchers in virology and drug development, the selection of appropriate reference compounds is critical for the validation of antiviral assays and the discovery of novel therapeutic agents. This guide provides a comparative overview of Ac-DEMEEC-OH, a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease, alongside two clinically approved drugs targeting the same enzyme: Boceprevir and Telaprevir.
This document details the biochemical potency of these compounds, outlines standard experimental protocols for their evaluation, and presents visual workflows to aid in experimental design. The data presented here is intended to assist researchers in making informed decisions when selecting reference compounds for their antiviral studies.
Performance Comparison: Biochemical Potency
The primary measure of a protease inhibitor's potency is its inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor. The table below summarizes the reported Ki values for this compound, Boceprevir, and Telaprevir against the HCV NS3/4A protease.
| Compound | Target | Ki (nM) | Reference(s) |
| This compound | HCV NS3 Protease | 600 | [1] |
| Boceprevir | HCV NS3/4A Protease | 14 | [2] |
| Telaprevir | HCV NS3/4A Protease | 7 | [3] |
As the data indicates, Boceprevir and Telaprevir are significantly more potent inhibitors of the HCV NS3/4A protease than this compound based on their respective Ki values.
Antiviral Activity in Cell-Based Assays
The efficacy of an antiviral compound is further evaluated in cell-based assays, typically using HCV replicon systems. These systems allow for the study of viral replication in a controlled cellular environment. The 50% effective concentration (EC50) represents the concentration of a compound that inhibits 50% of viral replication. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Compound | Cell-Based Assay | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | HCV Replicon | Data not available | Data not available | Data not available | |
| Boceprevir | HCV Replicon (Genotype 1) | 200 - 400 | >10 | >25 - 50 | [4] |
| Telaprevir | HCV Replicon (Genotype 1b) | 354 | >30 | >85 | [3] |
Note: Extensive searches of the scientific literature did not yield publicly available data for the EC50 and CC50 values of this compound in HCV replicon assays. This data gap limits a direct comparison of its antiviral efficacy and safety profile in a cellular context with Boceprevir and Telaprevir.
Experimental Protocols
Reproducible and rigorous experimental design is fundamental to antiviral research. Below are detailed protocols for key assays used to characterize HCV NS3/4A protease inhibitors.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This assay biochemically quantifies the inhibitory activity of a compound against the purified HCV NS3/4A protease.
Materials:
-
Purified recombinant HCV NS3/4A protease
-
Fluorogenic FRET substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-K(Dabcyl)-NH2)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 5% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add 50 µL of the diluted compounds to the wells of the 96-well plate. Include wells with assay buffer and DMSO as negative controls.
-
Add 25 µL of the purified HCV NS3/4A protease solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).
-
Calculate the initial reaction velocities (v) from the linear phase of the fluorescence signal increase.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
HCV Replicon Assay (Luciferase-based)
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon encoding a luciferase reporter gene (e.g., Renilla or Firefly luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compounds (dissolved in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
After 24 hours, treat the cells with serial dilutions of the test compounds. The final DMSO concentration should be non-toxic to the cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity in each well using a luminometer.
-
Calculate the percent inhibition of replication for each compound concentration relative to the DMSO-treated control cells.
-
Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the test compounds on the viability of the host cells used in the antiviral assays.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
DMEM with 10% FBS.
-
Test compounds (dissolved in DMSO).
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
Procedure:
-
Seed Huh-7 cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with the same serial dilutions of the test compounds used in the replicon assay.
-
Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Science: Workflows and Pathways
To further clarify the experimental processes and molecular mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for the screening and development of antiviral compounds.
Caption: Mechanism of action of HCV NS3/4A protease inhibitors.
References
- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Generation of a chimeric hepatitis C replicon encoding a genotype-6a NS3 protease and assessment of boceprevir (SCH503034) sensitivity and drug-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility in Experiments with N-Acetyl-L-cysteine (NAC)
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide offers a comparative overview of experimental methodologies involving the antioxidant N-Acetyl-L-cysteine (NAC), with a strong emphasis on ensuring the reliability and consistency of results. While the initially requested compound "Ac-DEMEEC-OH" could not be identified in publicly available literature, NAC, a widely studied N-acetylated compound, serves as an excellent model for establishing reproducible experimental frameworks.
I. Comparative Performance of NAC and Alternatives
N-Acetyl-L-cysteine is a precursor to the potent endogenous antioxidant glutathione (GSH) and also possesses direct radical-scavenging properties.[1][2][3][4] Its performance is often compared to its amide derivative, N-acetylcysteine amide (NACA), and to glutathione itself. NACA is designed to have greater lipophilicity and cell permeability than NAC.[5]
Table 1: Comparison of In Vitro Antioxidant Capacity
| Antioxidant Assay | Key Finding | Reference |
| DPPH Radical Scavenging | NACA demonstrates significantly higher scavenging ability than NAC across various concentrations. | [6] |
| Hydrogen Peroxide (H₂O₂) Scavenging | NACA exhibits greater scavenging activity against hydrogen peroxide compared to NAC. | [6] |
| Glutathione (GSH) Replenishment | Both NAC and NACA serve as precursors for GSH synthesis. NACA can also directly regenerate GSH from its oxidized form (GSSG) through thiol-disulfide exchange. | [6] |
Table 2: Bioavailability and Efficacy of NAC vs. Glutathione
| Compound | Bioavailability | Key Efficacy Points | Reference |
| N-Acetyl-L-cysteine (NAC) | Orally bioavailable precursor to L-cysteine, the rate-limiting amino acid for glutathione synthesis. | Effectively increases cellular glutathione levels. | [2] |
| Glutathione (GSH) | Oral supplementation may have bioavailability issues. Sublingual administration shows better absorption. | The body's "master antioxidant," directly neutralizes free radicals and is a cofactor for detoxification enzymes. | [2] |
II. Key Experimental Protocols for Reproducible Results
To ensure the reproducibility of experiments involving NAC, detailed and standardized protocols are essential. Below are methodologies for common assays used to evaluate the efficacy of NAC.
1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents : DPPH solution in methanol, NAC solutions of varying concentrations, methanol (as a blank).
-
Procedure :
-
Prepare a working solution of DPPH in methanol.
-
Add a specific volume of the DPPH solution to test tubes containing different concentrations of NAC.
-
Vigorously shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.
-
Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.
-
A lower absorbance indicates a higher radical scavenging activity.[6]
-
2. Hydrogen Peroxide (H₂O₂) Scavenging Assay
This method assesses the capacity of the test compound to neutralize hydrogen peroxide.
-
Reagents : Hydrogen peroxide solution (40 mM) in phosphate buffer (pH 7.4), NAC solutions.
-
Procedure :
-
Prepare a solution of H₂O₂ in phosphate buffer.
-
Add different concentrations of NAC to the H₂O₂ solution.
-
After 10 minutes, determine the absorbance of the H₂O₂ at 230 nm against a blank solution containing phosphate buffer without H₂O₂.
-
The percentage of H₂O₂ scavenged is then calculated.[6]
-
3. Measurement of Intracellular Glutathione (GSH) Levels
This assay quantifies the indirect antioxidant effect of NAC by measuring the levels of GSH within cells.
-
Reagents : Cell culture, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Procedure :
-
Treat cells with NAC for a specified period.
-
Harvest and lyse the cells.
-
Mix the cell lysate with DTNB, which reacts with the sulfhydryl group of GSH to produce a yellow-colored compound.
-
Measure the absorbance of the solution to determine the concentration of GSH.[6]
-
4. High-Performance Liquid Chromatography (HPLC) for NAC Quantification
HPLC is a reliable method for quantifying NAC in biological samples, which is crucial for pharmacokinetic and metabolism studies.
-
Reagents : Mobile phase (e.g., acidic buffer to ensure thiol stability), NAC standard solutions, internal standard, protein precipitation agent (e.g., trichloroacetic acid).[7]
-
Procedure :
-
Standard Preparation : Prepare a stock solution of NAC and create a series of calibration standards through serial dilution.[7]
-
Sample Preparation : For plasma samples, perform protein precipitation and centrifugation. Filter the supernatant before injection.[7]
-
Analysis : Inject the prepared sample into the HPLC system.
-
Data Analysis : Construct a calibration curve by plotting the peak area of the NAC standard against its concentration. Determine the NAC concentration in the sample by comparing its peak area to the calibration curve.[7]
-
III. Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is critical for clarity and reproducibility.
Signaling Pathways Modulated by N-Acetyl-L-cysteine
NAC influences several redox-sensitive signaling pathways. As a precursor to glutathione, it enhances the cell's antioxidant capacity, thereby modulating pathways involved in inflammation, cell survival, and stress response.
Caption: Signaling pathways influenced by N-Acetyl-L-cysteine.
Workflow for Reproducible HPLC Analysis of NAC
A standardized workflow is paramount for achieving consistent and reproducible quantitative results in HPLC analysis.
Caption: Workflow for reproducible HPLC analysis of N-acetylcysteine.
By adhering to detailed protocols, understanding the comparative performance of related compounds, and clearly visualizing complex processes, researchers can significantly enhance the reproducibility of their experimental findings in studies involving N-Acetyl-L-cysteine and other N-acetylated compounds.
References
- 1. Glutathione vs. NAC: Which Antioxidant Is Best for Your Liver? - Life Extension [lifeextension.com]
- 2. transparentlabs.com [transparentlabs.com]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vinmec.com [vinmec.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Ac-DEMEEC-OH: A Comparative Review of a Peptidomimetic Inhibitor of HCV NS3 Protease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Ac-DEMEEC-OH, a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease. This document outlines its inhibitory potency in comparison to other relevant compounds and furnishes detailed experimental methodologies for the assays cited.
This compound is an acetylated hexapeptide alpha-ketoacid that has been identified as a potent, slow-binding, and competitive inhibitor of the HCV NS3 protease, an enzyme crucial for viral replication.[1] This guide synthesizes the available data on this compound, placing it in context with other HCV NS3 protease inhibitors and providing the necessary experimental details for reproducible research.
Comparative Inhibitory Potency
This compound exhibits a significant inhibitory effect on the HCV NS3 protease. The primary quantitative measure of its potency is its inhibition constant (Ki).
| Compound | Type | Target | Ki |
| This compound | Hexapeptide alpha-ketoacid | HCV NS3 Protease | 0.6 µM |
| Telaprevir (VX-950) | Linear peptidomimetic | HCV NS3/4A Protease | 7 nM |
| Boceprevir (SCH 503034) | Linear peptidomimetic | HCV NS3/4A Protease | 14 nM |
This table summarizes the inhibitory constants (Ki) of this compound and other notable HCV NS3 protease inhibitors. A lower Ki value indicates a higher binding affinity and greater inhibitory potency.
Experimental Protocols
The characterization of this compound as an HCV NS3 protease inhibitor was established through detailed kinetic analysis. The following is a representative protocol for an in vitro HCV NS3 protease inhibition assay, based on methodologies for similar peptide-based inhibitors.
In Vitro HCV NS3 Protease Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of this compound against the HCV NS3 protease.
Materials:
-
Recombinant HCV NS3 protease
-
A synthetic peptide substrate with a fluorescent reporter, such as a FRET (Förster Resonance Energy Transfer) substrate.
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl, glycerol, and a reducing agent like DTT)
-
96-well microplates
-
A fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
A solution of recombinant HCV NS3 protease is prepared in the assay buffer to a final concentration typically in the low nanomolar range.
-
Varying concentrations of this compound are added to the enzyme solution in the wells of a 96-well microplate.
-
The enzyme and inhibitor are pre-incubated for a defined period to allow for the formation of the enzyme-inhibitor complex. For slow-binding inhibitors, this pre-incubation time is critical.
-
-
Reaction Initiation:
-
The enzymatic reaction is initiated by the addition of the fluorescent peptide substrate to the wells containing the pre-incubated enzyme-inhibitor mixture.
-
-
Data Acquisition:
-
The fluorescence signal is monitored kinetically over time using a fluorescence plate reader. The cleavage of the FRET substrate by the NS3 protease results in an increase in fluorescence.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence progress curves.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate equation for competitive, slow-binding inhibition, which accounts for the pre-incubation time and the concentrations of the enzyme, substrate, and inhibitor.[1]
-
Mechanism of Action and Experimental Workflow
The inhibitory mechanism of this compound on the HCV NS3 protease involves a competitive binding to the active site of the enzyme. This prevents the natural substrate from binding and subsequent cleavage, which is a critical step in the HCV lifecycle.
Caption: Experimental workflow for determining the Ki of this compound.
The mechanism of inhibition for alpha-ketoacids like this compound involves the rapid formation of a noncovalent complex with the enzyme, followed by a slower isomerization to a more tightly bound complex.[1]
Caption: Two-step slow-binding inhibition mechanism of this compound.
References
Ac-DEMEEC-OH in Comparative Studies of HCV Genotypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ac-DEMEEC-OH, an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document outlines its performance in the context of other NS3/4A inhibitors and details the experimental methodologies used for such evaluations.
Hepatitis C is a global health issue, with millions suffering from chronic infections that can lead to severe liver disease.[1] The HCV NS3/4A serine protease is an essential enzyme for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies.[1][2][3][4] this compound is a competitive inhibitor of the HCV NS3 protease, with a reported inhibition constant (Ki) of 0.6 µM.[5] This guide will compare the characteristics of this compound with other notable NS3/4A protease inhibitors, providing a framework for its evaluation in HCV research and drug development.
Comparative Analysis of HCV NS3/4A Protease Inhibitors
| Inhibitor Class | Representative Inhibitors | Mechanism of Action | Key Characteristics |
| α-Ketoacid Inhibitors | This compound | Competitive inhibitor of NS3 protease.[5] | - Ki of 0.6 µM.[5] - Likely susceptible to resistance mutations common to early-generation inhibitors. |
| First-Generation PIs | Boceprevir, Telaprevir | Covalently and reversibly bind to the NS3 active site serine.[9][10] | - Improved sustained virologic response (SVR) rates in combination therapy.[10][11] - Low barrier to resistance.[12] - Associated with significant side effects like anemia and rash.[10] |
| Second-Generation PIs | Simeprevir, Grazoprevir, Glecaprevir | Non-covalent, induced-fit binding to the NS3 active site.[9] | - Higher potency and pangenotypic activity.[12] - Higher barrier to resistance compared to first-generation inhibitors.[12] - Improved safety and tolerability profiles.[12] |
Data Presentation: Potency of NS3/4A Inhibitors
The following table summarizes the potency of various NS3/4A protease inhibitors. While specific EC50 and IC50 values for this compound against different genotypes are not available, its Ki value provides a benchmark for its biochemical potency.
| Inhibitor | Target | Potency (Genotype 1b) | Reference |
| This compound | NS3 Protease | Ki: 0.6 µM | [5] |
| Danoprevir | NS3/4A Protease | IC50: 0.2-0.4 nM | [1] |
| Compound 22 (from a study) | NS3/4A Protease | IC50: 4.60 µM | [1] |
| GS-9451 | NS3/4A Protease | EC50: 5.4 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are protocols for key experiments used to characterize HCV NS3/4A protease inhibitors.
HCV NS3/4A Protease Enzyme Inhibition Assay
This biochemical assay determines the direct inhibitory effect of a compound on the NS3/4A protease.
Methodology:
-
Enzyme and Substrate: Recombinant HCV NS3/4A protease (e.g., from genotype 1b) is used. A common substrate is a fluorogenic peptide, such as Ac-Glu-Glu-Val-Val-Ala-Cys-AMC, where AMC (7-amino-4-methylcourmarin) is a fluorescent reporter.[1]
-
Reaction Buffer: A typical buffer consists of 50 mM HEPES (pH 7.4), 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol (DTT).[1]
-
Procedure:
-
The NS3/4A protease (e.g., 40 nM final concentration) is pre-incubated with varying concentrations of the test inhibitor (like this compound) in a 384-well microplate.[1]
-
The reaction is initiated by adding the fluorogenic substrate (e.g., 60 µM final concentration).[1]
-
The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be subsequently calculated using the Morrison equation for competitive inhibitors.[2]
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7).
Methodology:
-
Cell Lines: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons contain the HCV nonstructural proteins necessary for replication, often with a reporter gene like luciferase.[13]
-
Procedure:
-
Replicon-containing cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the test compound.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed (e.g., using a cytotoxicity assay).
-
The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).
-
-
Data Analysis: EC50 values (the concentration at which 50% of viral replication is inhibited) are calculated by normalizing the reporter signal to the viability of the cells and fitting the data to a dose-response curve.
Visualizations
HCV Polyprotein Processing and Inhibition
The following diagram illustrates the role of the NS3/4A protease in cleaving the HCV polyprotein and how inhibitors like this compound block this process.
Caption: HCV NS3/4A protease processing of the viral polyprotein and its inhibition.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the typical workflow for evaluating a potential HCV protease inhibitor.
Caption: Workflow for the preclinical evaluation of an HCV protease inhibitor.
Conclusion
This compound represents an early-stage scaffold for the inhibition of the HCV NS3 protease. Its characterization through the standardized biochemical and cell-based assays detailed in this guide is essential to determine its potential as a therapeutic agent. Comparison with the extensive data available for later-generation NS3/4A inhibitors highlights the critical need for high potency, a high barrier to resistance, and pan-genotypic activity for any new HCV drug candidate. Future studies on this compound should focus on generating comprehensive data across multiple HCV genotypes and against common resistance-associated substitutions to fully elucidate its place in the landscape of HCV therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Table 3, Key Characteristics of Simeprevir, Boceprevir, Telaprevir, and Sofosbuvir - Sofosbuvir (Sovaldi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Boceprevir and telaprevir for the treatment of chronic hepatitis C: safety management in clinical practice [natap.org]
- 11. The relative efficacy of boceprevir and telaprevir in the treatment of hepatitis C virus genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
Evaluating the Specificity of Ac-DEMEEC-OH for NS3 Protease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hepatitis C virus (HCV) NS3/4A serine protease is a prime target for antiviral drug development due to its essential role in the viral replication cycle. A myriad of inhibitors have been developed to target this enzyme, each with varying degrees of potency and specificity. This guide provides a comparative analysis of Ac-DEMEEC-OH, a known competitive inhibitor of the HCV NS3 protease, against other notable NS3/4A inhibitors. The objective is to offer a clear perspective on its performance based on available experimental data.
Performance Comparison of NS3 Protease Inhibitors
The efficacy of a protease inhibitor is primarily determined by its binding affinity (often expressed as the inhibition constant, Ki) and its specificity for the target enzyme over other host or viral proteases. This compound has been identified as a competitive inhibitor of the HCV NS3 protease with a Ki of 0.6 µM. To contextualize this, the following table compares the inhibitory potency of this compound with other well-characterized HCV NS3/4A protease inhibitors.
| Inhibitor | Type | Target Genotype(s) | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | α-ketoacid | Not specified | 600 | Not available | [1][2] |
| Telaprevir (VX-950) | Peptidomimetic α-ketoamide | 1 | 7 (Ki*) | 130 | [1] |
| Boceprevir (SCH 503034) | Peptidomimetic α-ketoamide | 1 | Not available | 80 | [1] |
| ITMN-191 (R7227) | Macrocyclic | 1b | Not available | 0.29 | [1] |
| Ciluprevir (BILN 2061) | Macrocyclic | 1b | Not available | 0.73 | [1] |
Note: Ki denotes the overall inhibition constant for slow-binding inhibitors.
While this compound demonstrates inhibitory activity in the sub-micromolar range, it is observably less potent than second-generation inhibitors like ITMN-191 and Ciluprevir, which exhibit sub-nanomolar to single-digit nanomolar IC50 values.
Specificity of NS3 Protease Inhibitors
For a comprehensive evaluation of this compound, it would be imperative to perform similar broad-panel screening against human serine proteases and other relevant viral proteases.
Experimental Protocols
The determination of key inhibitory parameters such as Ki and IC50 is fundamental to characterizing a protease inhibitor. A widely used method is the fluorescence resonance energy transfer (FRET)-based assay.
General Protocol for NS3 Protease Inhibition Assay using FRET
This protocol outlines the general steps for determining the inhibitory activity of a compound against HCV NS3 protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate containing a sequence cleaved by NS3 (e.g., linked to a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
Test inhibitor (e.g., this compound)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NS3/4A protease in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (a known NS3 inhibitor) and a negative control (buffer/solvent only).
-
Add the NS3/4A protease to all wells except for the no-enzyme control.
-
Pre-incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence reader.
-
Monitor the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki value for a competitive inhibitor, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Visualizing Experimental Workflow and Logical Relationships
To further clarify the experimental and logical processes involved in evaluating the specificity of a protease inhibitor, the following diagrams are provided.
Caption: Workflow for determining the inhibitory potency (IC50/Ki) of a compound against NS3 protease.
Caption: Logical framework for evaluating the specificity of a protease inhibitor.
Conclusion
This compound is a competitive inhibitor of the HCV NS3 protease, though it exhibits lower potency compared to several clinically advanced inhibitors. A comprehensive assessment of its specificity, a critical parameter for any therapeutic candidate, is currently limited by the lack of publicly available data on its activity against a broad range of host and other viral proteases. The experimental protocols and comparative data presented in this guide are intended to provide a framework for such an evaluation. Further research into the selectivity profile of this compound is necessary to fully ascertain its potential as a viable drug lead.
References
Benchmarking New MEK Inhibitors Against Trametinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular signaling, regulating fundamental processes such as cell growth, proliferation, and survival.[1][2][3] Its hyperactivation is a common driver in many human cancers, making its components, especially MEK1 and MEK2, critical therapeutic targets.[4][5] Trametinib (GSK1120212), a potent and selective allosteric inhibitor of MEK1 and MEK2, has been a significant advancement in the treatment of BRAF-mutant melanoma and other solid tumors.[6][7][8] As new MEK inhibitors are developed, a systematic comparison against established drugs like Trametinib is crucial for evaluating their potential.
This guide provides a framework for benchmarking new MEK inhibitors, using Trametinib as the reference compound. It includes comparative quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and a typical inhibitor screening workflow.
Data Presentation: Comparative Inhibitor Performance
The efficacy of MEK inhibitors can be quantitatively compared using metrics such as the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) or IC50 in cell-based assays. The following tables summarize the performance of Trametinib against other known MEK inhibitors in various contexts.
| Inhibitor | Target | Biochemical IC50 (nM) | Reference |
| Trametinib | MEK1 | 0.92 | [7] |
| MEK2 | 1.8 | [7] | |
| Selumetinib | MEK1/2 | 14 | [9] |
| Cobimetinib | MEK1 | 4.2 | [10] |
| Binimetinib | MEK1/2 | 12 | [11] |
Caption: Biochemical IC50 values of selected MEK inhibitors against purified MEK1 and MEK2 enzymes.
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 (nM) | Reference |
| Trametinib | HT-29 | Colorectal | 0.48 | [7] |
| COLO205 | Colorectal | 0.52 | [7] | |
| Selumetinib | KRaslox KRASMUT | Lung | Varies by KRAS isoform | [12] |
| Cobimetinib | A375 | Melanoma | ~5 | [10] |
| Binimetinib | HCT116 | Colorectal | ~20 | [10] |
Caption: Cellular IC50 values of selected MEK inhibitors in various cancer cell lines.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible comparison of inhibitors. Below are methodologies for three key experiments to assess MEK inhibitor performance.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay measures cell density by staining total cellular protein, providing an indirect measure of cell growth inhibition.[6][13]
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of the test and reference inhibitors (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
Cell Fixation: Add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[6][14]
-
Washing: Gently wash the plates five times with deionized water and allow to air dry completely.[6][14]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Removing Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB.[6]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[5]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
This assay measures the phosphorylation of ERK, the direct downstream target of MEK, to assess the functional inhibition of the signaling pathway.[1][7]
Materials:
-
6-well plates
-
Cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat with inhibitors for a specified time (e.g., 2 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with 100-150 µL of RIPA buffer.[7] Centrifuge to pellet cell debris and collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add ECL substrate and capture the chemiluminescent signal.[1]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.[1]
-
Data Analysis: Quantify band intensities using densitometry software. The ratio of p-ERK to total ERK indicates the level of pathway inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA directly demonstrates target engagement by measuring the thermal stabilization of a protein upon ligand binding.[4][15]
Materials:
-
Cell culture dishes
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Liquid nitrogen and 25°C water bath
-
Western blot materials (as above)
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor or vehicle control for a specified time (e.g., 2 hours).
-
Cell Harvesting: Detach and wash cells, then resuspend in PBS with protease inhibitors.[16]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes) to denature proteins.[16]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[16]
-
Separation of Soluble Fraction: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble MEK protein at each temperature point by Western blotting, as described above.
-
Data Analysis: Plot the amount of soluble MEK protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Mandatory Visualizations
MEK-ERK Signaling Pathway
The diagram below illustrates the core components of the MEK-ERK signaling pathway, from upstream activators to downstream nuclear targets. Growth factor binding to Receptor Tyrosine Kinases (RTKs) initiates a signaling cascade through GRB2/SOS, leading to the activation of RAS.[10][17] Activated RAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2.[3][17] MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on threonine and tyrosine residues.[3] Activated ERK then translocates to the nucleus to phosphorylate and regulate transcription factors like CREB and Myc, leading to changes in gene expression that drive cell proliferation and survival.[2][3]
Caption: The MEK-ERK signaling cascade.
Experimental Workflow for Inhibitor Benchmarking
The process of benchmarking a new inhibitor involves a logical progression from initial screening to detailed characterization. This workflow ensures a comprehensive evaluation of the compound's potency, target engagement, and cellular effects.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 9. MEK inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. labprep.video [labprep.video]
- 15. pelagobio.com [pelagobio.com]
- 16. benchchem.com [benchchem.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ac-DEMEEC-OH
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedural information for the safe disposal of Ac-DEMEEC-OH (N-acetyl-S-(2,2-dicarboxyethyl)-L-cysteine), drawing upon safety data for the closely related and well-documented compound, N-acetyl-L-cysteine (NAC), in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2] In cases of insufficient ventilation or potential for dust formation, a suitable respirator should be worn.[3] An eye-wash station and safety shower should be readily accessible.
In the event of accidental exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1][3]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical help.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound, treated as a hazardous waste, must adhere to local, regional, and national regulations.[4][5]
-
Waste Identification and Collection:
-
Collect waste this compound, whether in solid form or in solution, in a designated, properly labeled, and sealed waste container.
-
Avoid mixing with other incompatible waste streams. Based on information for the related compound NAC, this compound may be incompatible with strong oxidizing agents and strong bases.[4][5]
-
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using inert absorbent materials.
-
Collect the spilled material and absorbent into a sealed container for disposal.[3]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Do not reuse empty containers.[7] They should be disposed of in accordance with institutional and regulatory guidelines.
-
-
Final Disposal:
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key information for the related compound, N-acetyl-L-cysteine, which can serve as a useful reference.
| Property | Value (for N-acetyl-L-cysteine) | Source |
| Molecular Formula | C5H9NO3S | [3] |
| Melting Point | 109°C (228.2°F) | [3] |
| Oral LD50 (Rat) | 5050 mg/kg | [5] |
| Water Solubility | Soluble | [3] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide, based on the best available information for a structurally similar compound, provides the necessary procedural details for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and a qualified safety officer for any additional guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. carlroth.com [carlroth.com]
- 5. americanregent.com [americanregent.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. cdnisotopes.com [cdnisotopes.com]
Essential Safety and Handling Protocol for Ac-DEMEEC-OH
Prudent Practice for Researchers, Scientists, and Drug Development Professionals
The following provides critical safety and logistical guidance for the handling and disposal of Ac-DEMEEC-OH, a novel research chemical. In the absence of a specific Safety Data Sheet (SDS), this protocol is based on established best practices for handling new or uncharacterized chemical entities. A conservative approach is essential to ensure personnel safety and minimize environmental impact.
Pre-Handling Hazard Assessment
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure. The minimum required PPE for handling this compound is outlined below. All PPE should meet established standards (e.g., ANSI, NIOSH).
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] A face shield must be worn over safety glasses when there is a splash hazard.[1][2] | Protects against splashes, aerosols, and solid particulates that could cause eye irritation or injury. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] Consider double-gloving for added protection. For extended contact, consult glove manufacturer chemical resistance data. | Prevents dermal absorption of the chemical. Nitrile gloves provide protection against a wide range of chemicals for short durations.[3] |
| Body Protection | A laboratory coat is mandatory.[2] For larger quantities or significant splash potential, a chemically resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Footwear | Fully enclosed shoes are required. | Protects feet from spills and falling objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of powders or vapors. | Minimizes the risk of respiratory tract irritation or systemic toxicity from inhaling the compound. |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to ensure safe handling from receipt to disposal.
Experimental Protocol:
-
Preparation:
-
Put on all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary apparatus (e.g., vials, spatulas, solvents, magnetic stir bars) inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Conduct all manipulations of solid or dissolved this compound within the fume hood.
-
When weighing the solid compound, use a draft shield or weigh boat to prevent dispersal of the powder.
-
If creating a solution, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling and Cleanup:
-
Following the experimental procedure, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent.
-
Carefully remove PPE, avoiding cross-contamination. Disposable gloves should be removed and disposed of immediately after handling the chemical.[1]
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Chemical waste is regulated and cannot be disposed of in regular trash or down the drain.[4]
-
Waste Segregation: All materials contaminated with this compound (e.g., unused compound, solutions, contaminated gloves, weigh paper, pipette tips) must be collected as hazardous waste.[5]
-
Containerization:
-
Labeling:
-
Storage and Disposal:
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
